7-Chloroquinazolin-4-amine
Description
Historical Context and Significance of Quinazoline (B50416) Derivatives in Drug Discovery
The journey of quinazoline derivatives in medicine is a rich narrative that spans over a century. The first synthesis of a quinazoline derivative was reported in 1869. mdpi.com However, it was the discovery of the potent pharmacological activities of naturally occurring quinazoline alkaloids, such as vasicine (B45323) from the plant Adhatoda vasica, that truly catalyzed interest in this chemical class. mdpi.com Over 200 biologically active quinazoline alkaloids have since been identified from various natural sources, including plants, microorganisms, and animals. wikipedia.orgnih.gov
The mid-20th century marked a significant turning point with the synthesis and development of the first generation of quinazoline-based drugs. These early successes laid the groundwork for extensive research into the structure-activity relationships (SAR) of quinazolines, revealing how modifications to the core structure could dramatically influence their therapeutic effects. nih.govmdpi.com This has led to the development of several clinically successful drugs, solidifying the quinazoline scaffold's place in the modern pharmacopeia. nih.govorientjchem.org
Overview of Diverse Biological Activities of Quinazoline-Based Compounds
The therapeutic potential of quinazoline derivatives is exceptionally broad, with compounds demonstrating efficacy across a wide array of diseases. mdpi.comnih.gov This versatility stems from their ability to interact with a multitude of biological targets, including enzymes and receptors that are central to various pathological processes. mdpi.comnih.gov
The application of quinazoline derivatives in oncology is perhaps their most significant contribution to medicine. A substantial body of research has demonstrated their potent antiproliferative activity against a variety of cancer cell lines. nih.govresearchgate.net Several quinazoline-based drugs have been approved for cancer treatment, primarily functioning as protein kinase inhibitors. wikipedia.orgmdpi.com These agents target key signaling pathways involved in tumor growth, progression, and survival. nih.govnih.gov
For instance, certain derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in many solid tumors. mdpi.comtandfonline.com Others have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis, the process by which tumors develop new blood vessels. mdpi.com The ability to target multiple kinases has also been explored, leading to the development of dual inhibitors. mdpi.com
Table 1: Examples of Quinazoline Derivatives with Anticancer Activity
| Compound/Drug | Target(s) | Noteworthy Findings |
|---|---|---|
| Gefitinib (B1684475) | EGFR | Approved for the treatment of non-small-cell lung carcinoma. wikipedia.org |
| Erlotinib | EGFR | An anti-tumor agent used in the treatment of various cancers. wikipedia.org |
| Lapatinib | EGFR, HER2 | Used for the treatment of advanced or metastatic breast cancer. wikipedia.org |
| Afatinib | EGFR family | Effective against cancers resistant to first-generation inhibitors like gefitinib and erlotinib. wikipedia.orgresearchgate.net |
| Varlitinib | Pan-HER inhibitor | A quinazoline derivative evaluated for its anticancer activity. researchgate.net |
| Quinazoline-chalcone 14g | Not specified | Showed high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines. researchgate.net |
Quinazoline derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. nih.govijpsdronline.com Research has shown that these compounds can be particularly effective against Gram-positive bacteria. nih.gov The mechanism of action often involves interference with essential bacterial processes, such as DNA synthesis or cell wall integrity. nih.gov
Furthermore, some quinazolines have been investigated for their potential as antiviral and antimalarial agents. nih.gov For example, their ability to inhibit enzymes crucial for viral replication has been a key area of study. mdpi.com In the context of malaria, quinazoline derivatives have been designed to overcome resistance to existing therapies. nih.gov
Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives
| Compound Class/Derivative | Target Organism(s) | Key Findings |
|---|---|---|
| Quinazolinone Schiff base derivatives | Escherichia coli, Gram-positive bacteria | Demonstrated good antibacterial activity, with some compounds showing notable effects against E. coli. nih.gov |
| Disubstituted quinazoline-2,4-diamines | Bacteria | Synthesized and evaluated for antimicrobial activity. mdpi.com |
| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Showed strong antifungal activity compared to the standard drug griseofulvin. mdpi.com |
| Benzimidazo quinazoline derivatives | Mycobacterium tuberculosis | A synthesized compound was found to be highly effective against M. tuberculosis. nih.gov |
The anti-inflammatory potential of quinazoline derivatives has been well-documented, with some compounds showing efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Their mechanisms of action can involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX). nih.gov
Proquazone is a notable example of a marketed quinazoline-based NSAID used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com Ongoing research continues to explore novel quinazoline derivatives with improved potency and side-effect profiles for the management of inflammatory conditions. mdpi.com
The blood-brain barrier permeability of certain quinazoline derivatives has opened avenues for their investigation in the context of neurological disorders. nih.govacs.org Research has focused on their potential as treatments for conditions like Alzheimer's disease and Parkinson's disease. nih.govnih.gov
In the case of Alzheimer's disease, quinazoline derivatives have been designed to target multiple pathological factors, including the inhibition of cholinesterases and the aggregation of amyloid-beta peptides. nih.govnih.gov Some compounds have also shown neuroprotective effects. nih.gov Additionally, certain pyrazolo[1,5-a]quinazoline derivatives have been identified as modulators of GABA-A receptors, suggesting their potential use as anxiolytics or anticonvulsants. nih.gov
At the molecular level, the diverse biological activities of quinazolines are a result of their ability to modulate the function of a wide range of enzymes and receptors. nih.govmdpi.com They have been identified as potent inhibitors of various enzyme families, including kinases, phosphodiesterases, and monoamine oxidases. mdpi.comnih.gov
Their ability to act as receptor antagonists is also a key feature. For example, derivatives have been developed as antagonists for the A2A adenosine (B11128) receptor, which is a therapeutic target for neurodegenerative diseases and cancer. mdpi.com The structural versatility of the quinazoline scaffold allows for the rational design of selective inhibitors and modulators for specific biological targets. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
7-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCLVMJKFGHNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19808-36-7 | |
| Record name | 7-chloroquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Derivatization Routes
The construction of the 7-chloroquinazoline (B1588860) core and its subsequent conversion into highly reactive intermediates are crucial first steps in the synthesis of more complex molecules. These initial stages involve cyclization to form the fundamental bicyclic system, followed by strategic halogenations to activate specific positions for further substitution.
Synthesis of 7-Chloroquinazolin-4(3H)-one from 2-Amino-4-chlorobenzoic Acid
The formation of the quinazolinone ring system is a common entry point for these syntheses. A widely used method involves the cyclocondensation of 2-amino-4-chlorobenzoic acid with formamide. vulcanchem.comsci-hub.seworktribe.comevitachem.com This reaction is typically performed by heating the reactants, often at reflux temperatures around 160°C, to drive the cyclization and dehydration, yielding 7-chloroquinazolin-4(3H)-one. mdpi.comresearchgate.net One documented procedure reports achieving a yield of 82.3% for this transformation. mdpi.comresearchgate.net This quinazolinone serves as a stable precursor that can be further modified.
Table 1: Synthesis of 7-Chloroquinazolin-4(3H)-one
| Starting Material | Reagent | Conditions | Product | Yield | Reference(s) |
| 2-Amino-4-chlorobenzoic acid | Formamide | Reflux, 160°C | 7-Chloroquinazolin-4(3H)-one | 82.3% | mdpi.comresearchgate.net |
Generation of Key Halogenated Quinazoline (B50416) Intermediates
To enhance the reactivity of the quinazoline core for subsequent nucleophilic substitution reactions, the hydroxyl group at the C-4 position and potentially other positions are converted to chlorine atoms. This creates versatile intermediates primed for amination and other coupling reactions.
For the synthesis of 2,4,7-trichloroquinazoline (B1295576), a more comprehensive chlorination strategy is required. Starting from a 6-chloro-2,4-quinazolinedione intermediate, treatment with phosphorus oxychloride in the presence of a base like dimethylaniline at reflux effectively converts both keto groups into chlorides. google.com This process yields the highly reactive 2,4,6-trichloroquinazoline. google.com While this specific example pertains to the 6-chloro isomer, the methodology is indicative of the general approach used for producing trichloroquinazoline derivatives. The multiple chlorine substituents on the ring system, such as in 2,4,7-trichloroquinazoline, activate the C-2 and C-4 positions for nucleophilic attack. vulcanchem.commdpi.comnih.gov
The synthesis of 4,7-dichloro-6-nitroquinazoline (B182880) creates a particularly useful intermediate where the nitro group provides additional activation. The process starts with the nitration of 7-chloroquinazolin-4(3H)-one (the product from section 2.1.1). mdpi.comresearchgate.net This is achieved using a mixture of fuming nitric acid and sulfuric acid at controlled temperatures (0°C to 30°C), resulting in the formation of 7-chloro-6-nitroquinazolin-4(3H)-one with a yield of 84.7%. mdpi.comresearchgate.net
Table 2: Synthesis of 4,7-Dichloro-6-nitroquinazoline
| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference(s) |
| 1 | 7-Chloroquinazolin-4(3H)-one | HNO₃/H₂SO₄ | 0°C to 30°C | 7-Chloro-6-nitroquinazolin-4(3H)-one | 84.7% | mdpi.comresearchgate.net |
| 2 | 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂/DMF | 100°C | 4,7-Dichloro-6-nitroquinazoline | 91.3% | mdpi.comresearchgate.net |
Strategic Amination Reactions
The chloro-substituted positions on the quinazoline ring, particularly C-2 and C-4, are electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of their utility in building more complex molecular architectures.
Nucleophilic Aromatic Substitution at C-4 and C-2 Positions
The regioselectivity of amination on polychlorinated quinazolines is well-documented. mdpi.comnih.gov In di- or trichloroquinazoline systems like 2,4,7-trichloroquinazoline, the C-4 position is significantly more reactive towards nucleophiles than the C-2 position. nih.gov This enhanced reactivity is attributed to the electronic effect of the adjacent α-nitrogen atom. nih.gov
Consequently, when 2,4-dichloro or 2,4,7-trichloroquinazoline is treated with an amine, the substitution occurs preferentially at the C-4 position. mdpi.comnih.gov This allows for the selective synthesis of 4-amino-2-chloro-7-chloroquinazoline derivatives. The reaction typically proceeds by treating the chlorinated quinazoline with a primary or secondary amine in a suitable solvent. mdpi.com DFT calculations have confirmed that the carbon at the C-4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack and resulting in a lower activation energy for the substitution at this site. mdpi.comnih.gov
Further substitution at the C-2 position requires more forcing conditions. For instance, after the initial amination at C-4, a second, different amine can be introduced at the C-2 position, often requiring higher temperatures or palladium-catalyzed cross-coupling reactions. researchgate.net This stepwise, regiocontrolled functionalization allows for the synthesis of diverse 2,4-disubstituted quinazoline libraries. nih.gov Amination of 4,7-dichloro-6-nitroquinazoline also follows this principle, with initial substitution occurring at the C-4 position. lookchem.com
Table 3: Regioselectivity in Nucleophilic Aromatic Substitution
| Substrate | Position of Initial Attack | Electronic Rationale | Typical Outcome | Reference(s) |
| 2,4,7-Trichloroquinazoline | C-4 | Higher LUMO coefficient, α-nitrogen effect | 4-Amino-2,7-dichloroquinazoline | mdpi.comnih.govnih.gov |
| 2,4-Dichloroquinazoline | C-4 | Lower activation energy for nucleophilic attack | 4-Amino-2-chloroquinazoline | mdpi.comnih.gov |
Hydrochloric Acid-Promoted Amination Mechanisms
The amination of chloro-substituted heterocyclic compounds, such as 4-chloroquinazolines, can be facilitated by the presence of an acid like hydrochloric acid (HCl). This method is particularly relevant for the synthesis of various quinazoline derivatives.
The reaction of a 4-chloroquinazoline (B184009) with an amine in the presence of HCl typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The acid plays a crucial role in activating the quinazoline ring, making the C4 position more susceptible to nucleophilic attack by the amine. Protonation of a nitrogen atom in the quinazoline ring increases the electrophilicity of the carbon atom bearing the chlorine.
Studies on similar fused pyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have shown that using water as a solvent with a catalytic amount of HCl can lead to higher reaction rates compared to organic solvents. nih.gov However, it is important to control the amount of acid to minimize competing hydrolysis of the chloro-substituent. nih.gov While aliphatic and benzylic amines may react poorly under these acidic conditions, they can often undergo amination in water without the need for an acid promoter. nih.gov For instance, the amination of 4-chloroquinoline, a related heterocyclic system, proceeds efficiently at a lower temperature in the absence of HCl to suppress the formation of the hydrolysis byproduct, quinolin-4-ol. nih.gov Similarly, 6-chloropurine (B14466) can be fully converted to its aminated product in the presence of a catalytic amount of HCl within a significantly shorter reaction time compared to the reaction without acid. nih.gov
Advanced Coupling and Cyclization Methodologies
Modern synthetic organic chemistry offers a variety of powerful tools for the construction of complex molecules. For 7-Chloroquinazolin-4-amine, palladium-catalyzed cross-coupling reactions and intramolecular cyclization approaches are particularly valuable for introducing diverse substituents and building fused ring systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are prominent examples used to functionalize the 7-chloro position of the quinazoline ring.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org
In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups at the C7 position. For instance, the coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with different arylboronic acids under microwave irradiation resulted in the regioselective substitution at the C4 position. nih.gov Further Suzuki-Miyaura coupling at the C7 position can then be achieved to synthesize 4,7-diarylquinazolines. nih.gov The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and selectivity. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often used with phosphine (B1218219) ligands like SPhos, which has shown high efficiency even at low catalyst loadings. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Chloro-substituted Quinazolines
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 3-Nitrophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-2-(2-methylprop-1-enyl)-6-nitro-4-(3-nitrophenyl)quinazoline | 43 | nih.gov |
| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 5-Methylthiophen-2-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-2-(2-methylprop-1-enyl)-4-(5-methylthiophen-2-yl)-6-nitroquinazoline | 72 | nih.gov |
| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Chlorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-4-(4-chlorophenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 63 | nih.gov |
| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 3-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-4-(3-trifluoromethylphenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 78 | nih.gov |
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov It is widely used for the synthesis of alkynylated quinazolines. nih.gov
The reaction can be performed under mild conditions, often at room temperature. wikipedia.orgnih.gov For the functionalization of this compound, the Sonogashira coupling provides a direct route to introduce alkynyl substituents at the C7 position. This is a valuable transformation as the resulting alkynes can serve as versatile intermediates for further synthetic manipulations. The reactivity of the C4-chloro substituent is generally higher than that of the C7-chloro, allowing for selective reactions. For example, in 2,4-dichloroquinazoline, the C4-chloro atom is preferentially substituted in Sonogashira couplings. nih.gov
Table 2: Conditions for Sonogashira Coupling Reactions
| Substrate | Reagent | Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| 6-Iodo-N-isopropylquinazolin-4-amines | Propargyl alcohol | PdCl₂(PPh₃)₂-dppf, CuI | NEt₃ | DMF | 50 °C | nih.gov |
| 2-Substituted 4-chloroquinazolines | Terminal alkynes | Pd(PPh₃)₄, CuI | Cs₂CO₃ | DMF | Room Temp | nih.gov |
| 4-chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ | Cs₂CO₃ | DMF | Not specified | nih.gov |
| 2-Aryl-4-chloro-6-iodoquinazolines | Terminal acetylenes | PdCl₂(PPh₃)₂, CuI | K₂CO₃ | DMF-ethanol | Room Temp | researchgate.net |
Chan-Lam Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms aryl-heteroatom bonds. wikipedia.orgnrochemistry.com It typically involves the reaction of an arylboronic acid with an amine or an alcohol to produce the corresponding secondary aryl amine or aryl ether. wikipedia.org A key advantage of this reaction is that it can often be conducted at room temperature and is tolerant of air and moisture. organic-chemistry.orgalfa-chemistry.com
For this compound, the Chan-Lam coupling could potentially be employed to introduce N-aryl or O-aryl substituents at the 4-amino position, although direct examples on this specific substrate are not prevalent in the provided search results. The reaction mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the desired product. wikipedia.org Various copper sources can be used, including copper(II) acetate, and the reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine. nrochemistry.com Copper-catalyzed N-arylation has been successfully applied to a variety of nitrogen-containing heterocycles using aryl halides as the coupling partners. mdpi.com
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions are a powerful strategy for the synthesis of fused heterocyclic systems. These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule.
In the context of quinazoline chemistry, intramolecular cyclization can be used to construct additional rings onto the quinazoline scaffold, leading to complex polycyclic structures. mdpi.comresearchgate.net For example, N3-alkenyl-tethered quinazolinones can undergo intramolecular radical cyclization. mdpi.com Another approach involves the intramolecular cyclization of pendant amines onto an electrophilic carbon of the quinazoline ring to form spirocyclic intermediates, which can then rearrange to form ring-fused products. nih.gov Furthermore, domino reactions involving a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence have been developed for the synthesis of pyrazolo[1,5-c]quinazolines from o-alkenyl aromatic isocyanides and diazo compounds. rsc.org These methods provide efficient routes to novel quinazoline derivatives with potential biological activities.
Dimroth Rearrangement in Quinazoline Synthesis
The Dimroth rearrangement is a significant transformation in heterocyclic chemistry, providing a pathway for the synthesis of various substituted quinazolines. This rearrangement typically involves the interchange of an exocyclic and a ring substituent. The process is generally understood to proceed through a mechanism involving ring opening, rotation of a portion of the molecule around a bond, and subsequent ring closure to form a thermodynamically more stable isomer. This transformation can be initiated by heat, acid, or base.
In the context of quinazoline synthesis, the Dimroth rearrangement is a versatile tool. For instance, quinazolin-4(3H)-imines can be converted into 4-arylaminoquinazolines when heated in acetic acid. The reaction of anthranilonitriles with phenyl isoselenocyanates can yield 4-(phenylamino)quinazoline-2(1H)-selones through a Dimroth rearrangement of the initial intermediate. Similarly, reacting 2-amino-N'-arylbenzamidines with orthoesters produces quinazolin-4(3H)-imines, which then rearrange to form 4-arylaminoquinazolines. The driving force for the rearrangement is the formation of the more stable product, though the activation energy can be high depending on the specific substrate and reaction conditions. Factors such as the nature of functional groups, as well as electronic and steric effects within the molecule, influence the direction and efficiency of the rearrangement.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds to reduce environmental impact, minimize waste, and improve efficiency. These approaches focus on using less hazardous materials, employing renewable feedstocks, and designing energy-efficient processes.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful green chemistry technique that dramatically accelerates chemical reactions, often leading to higher yields and purer products with significantly reduced reaction times. This method is particularly effective for the synthesis of 4-aminoquinazoline derivatives.
A common and efficient route involves the reaction of a 4-chloroquinazoline with an appropriate amine. japsonline.commdpi.com In a typical procedure, a mixture of 4-chloroquinazoline and an amine in a solvent like 2-propanol is irradiated in a microwave oven. japsonline.commdpi.com This method reduces reaction times from many hours under conventional reflux conditions to mere minutes. japsonline.com For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines has been successfully achieved with microwave irradiation in 20 minutes, compared to 12 hours required for the classical reflux method. japsonline.com This rapid, high-yielding, and environmentally benign approach is also applicable to multi-gram scale synthesis, demonstrating its utility and safety for larger-scale production.
Use of Greener Solvents and Catalytic Systems
The choice of solvents and catalysts is a cornerstone of green chemistry, aiming to replace volatile, toxic organic solvents with more sustainable alternatives and to use catalytic processes that are efficient and recyclable.
The use of water as a reaction medium is a prime example of a green approach. For instance, the synthesis of quinazoline-2,4(1H,3H)-diones has been successfully performed in water using CO2 and a thermoregulated catalyst like melamine. rsc.org This process not only uses an environmentally benign solvent but also allows for the easy separation and reuse of the catalyst. rsc.org Deep eutectic solvents (DESs) represent another class of green solvents that are gaining prominence. These solvents are non-volatile, thermally stable, and can also act as catalysts, enhancing reaction rates without the need for additional, often toxic, additives.
In addition to greener solvents, the development of sustainable catalytic systems is crucial. This includes the use of metal-free organic catalysts which reduce the risk of toxic metal contamination in the final product. Such catalytic systems, combined with renewable solvents and energy-efficient methods like microwave irradiation, form a comprehensive strategy for the sustainable synthesis of compounds like this compound.
Analytical Techniques for Structural Elucidation and Purity Assessment
The definitive identification and purity confirmation of synthesized compounds rely on a suite of analytical techniques. Spectroscopic methods are paramount among these for elucidating the precise molecular structure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of the precursor 7-chloroquinazolin-4(3H)-one , the proton at the C2 position appears as a singlet around δ 8.09 ppm. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns determined by their positions relative to the chlorine substituent; for instance, the H-5 proton appears as a doublet at δ 8.17 ppm, while the H-8 proton is a doublet at δ 7.67 ppm.
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. For a derivative like 4,7-dichloro-6-nitroquinazoline , the carbon atoms of the quinazoline core appear at distinct chemical shifts, such as C-4 at δ 163.6 ppm and C-2 at δ 156.9 ppm. The presence and position of the chlorine atom at C7 significantly influence the chemical shifts of adjacent carbons.
The following table summarizes representative NMR data for a key precursor to 7-chloro-substituted quinazolines, demonstrating the utility of NMR in structural confirmation.
| Compound Name | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 7-chloroquinazolin-4(3H)-one | ¹H NMR | acetone-d₆ | 11.82 (br. s, 1H, NH); 8.17 (d, J = 8.5 Hz, 1H, H-5); 8.09 (s, 1H, H-2); 7.67 (d, J = 2.0 Hz, 1H, H-8); 7.51 (dd, J₁ = 8.5 Hz, J₂ = 2.0 Hz, 1H, H-6) |
| 7-chloro-6-nitroquinazolin-4(3H)-one | ¹³C NMR | DMSO-d₆ | 159.3 (C-4); 151.5 (C-8a); 149.6 (C-2); 144.7 (C-6); 130.4 (C-7); 129.9 (C-5); 124.2 (C-8); 121.7 (C-4a) |
| 2-(2-(4-chlorophenyl)amino)ethyl-7-chloroquinazolin-4-amine | ¹H NMR | DMSO-d₆ | 10.10 (brs, 1H, NH), 8.52 (d, J = 8.8 Hz, 1H), 8.38 (d, J = 2.0 Hz, 1H), 8.22 (d, J = 8.8 Hz, 1H), 7.73 (dd, J = 2.0, 8.8 Hz, 1H), 6.97 (d, J = 2.0 Hz, 1H), 6.66 (dd, J = 2.0, 8.8 Hz, 1H) |
Note: The data presented is for closely related analogues and precursors, as specified. This information is illustrative of the types of signals expected for this compound.
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for this compound, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear molecular weight determination.
In positive ion ESI-MS, this compound is expected to show a prominent signal for the [M+H]⁺ ion. Given the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment. The monoisotopic mass of this compound is approximately 179.03 g/mol . Therefore, the ESI-MS spectrum would show a base peak at m/z 180.0, corresponding to the [M+H]⁺ ion with the ³⁵Cl isotope, and a significant M+2 peak at m/z 182.0, with an intensity of about one-third of the base peak, corresponding to the ³⁷Cl isotope. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.
For related quinazoline compounds, such as 7-chloroquinazolin-4(3H)-one, ESI-MS analysis has shown the expected [M+H]⁺ ions at m/z 181.2 (for ³⁵Cl) and 183.2 (for ³⁷Cl). mdpi.com Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion, providing valuable structural information. The fragmentation of aminoquinolines often involves characteristic losses of small neutral molecules. nih.govnih.gov The study of fragmentation patterns helps to confirm the connectivity of the atoms within the quinazoline core and the position of the substituents.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Calculated m/z ([M+H]⁺ with ³⁵Cl) | Calculated m/z ([M+H]⁺ with ³⁷Cl) | Intensity Ratio |
| [M+H]⁺ | 180.0 | 182.0 | ~3:1 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound provides key information about its molecular structure.
The primary amine (-NH₂) group at the C4 position gives rise to characteristic stretching vibrations. Typically, primary amines show a pair of medium-intensity peaks in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. scispace.comspectroscopyonline.com The spectrum will also display an N-H bending (scissoring) vibration, which is usually found in the 1650-1580 cm⁻¹ range.
The quinazoline ring system has several characteristic absorptions. The C=N stretching vibrations of the pyrimidine (B1678525) ring typically appear in the 1690-1640 cm⁻¹ region. mdpi.com The aromatic C=C stretching vibrations of the benzene ring will produce a series of peaks between 1625 cm⁻¹ and 1400 cm⁻¹. vscht.cz The C-H stretching vibrations of the aromatic protons are expected to be observed just above 3000 cm⁻¹.
Finally, the C-Cl stretching vibration from the chlorine atom at the C7 position will give rise to a strong absorption in the fingerprint region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹. For a closely related compound, 7-chloroquinazolin-4(3H)-one, characteristic FT-IR peaks were observed at 3031 cm⁻¹ (C-H), 2964 and 2919 cm⁻¹ (N-H), 1714 cm⁻¹ (C=O), 1693 cm⁻¹ (C=N), and 1655 and 1606 cm⁻¹ (C=C). mdpi.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |
| Quinazoline Ring | Aromatic C-H Stretch | > 3000 |
| Quinazoline Ring | C=N Stretch | 1690 - 1640 |
| Quinazoline Ring | Aromatic C=C Stretch | 1625 - 1400 |
| Chloroalkane | C-Cl Stretch | 850 - 550 |
Single-Crystal X-ray Diffraction (SC-XRD) for Regiochemistry and Conformational Analysis
For this compound, a successful SC-XRD analysis would provide the exact locations of the chlorine atom at the C7 position and the amine group at the C4 position, leaving no ambiguity about its isomeric structure. The analysis would also reveal the planarity of the quinazoline ring system and the orientation of the amine group relative to the ring.
In the solid state, intermolecular interactions such as hydrogen bonding play a crucial role in determining the crystal packing. The primary amine group of this compound can act as a hydrogen bond donor, while the nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors. These interactions can lead to the formation of specific supramolecular structures, such as dimers or extended networks.
Table 3: General Crystallographic Parameters Obtainable from SC-XRD
| Parameter | Information Provided |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths | The distances between bonded atoms, confirming chemical bonds. |
| Bond Angles | The angles between adjacent bonds, defining molecular geometry. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |
Chromatographic Purity Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds and other chemical substances. nih.govscispace.com For this compound, a validated HPLC method is essential to quantify its purity and to detect and quantify any impurities, such as starting materials, by-products, or degradation products.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
The method involves injecting a solution of the compound onto the column. The components of the sample are then separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector set at a wavelength where the analyte absorbs strongly (e.g., around 254 nm or 340 nm for quinazoline derivatives), is used to monitor the eluting components. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For many pharmaceutical applications, a purity of >95% or even >98% is required. derpharmachemica.comacs.org
Method validation is a critical aspect of HPLC analysis and involves demonstrating that the analytical method is suitable for its intended purpose. d-nb.infoscirp.org This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 4: Typical Parameters for HPLC Purity Analysis of this compound
| HPLC Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (often with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Structure Activity Relationships Sar and Rational Design of 7 Chloroquinazolin 4 Amine Derivatives
Systematic Substituent Variation and Its Impact on Biological Activity
The biological activity of 7-chloroquinazolin-4-amine derivatives can be significantly altered by the introduction of various substituents. These modifications influence the molecule's size, shape, electronics, and lipophilicity, all of which are critical for target interaction.
The nature and position of aryl and alkyl groups on the quinazoline (B50416) scaffold and its side chains play a pivotal role in determining the biological efficacy of these compounds.
Aryl Substituents: The attachment of aryl moieties to the quinazoline ring can increase lipophilicity, a property important for drug activity. ekb.eg For instance, in a series of 4-anilinoquinazolines, the presence of an aniline (B41778) substituent at the 2-position was found to be important for antimalarial activity. acs.org Specifically, analogues with a para-fluoroaniline showed notable activity. acs.org However, introducing substituents at the ortho-position of the aniline ring, such as an ortho-fluoroaniline, led to decreased antimalarial activity. acs.org In another study, the introduction of a 2-aminophenyl group at position 3 of the quinazolinone system was shown to enhance anticonvulsant activity. nih.gov
Alkyl Substituents: The addition of alkyl groups can also modulate activity. For example, the presence of methyl or ethyl groups as side chains at position 7 of the quinazoline scaffold resulted in good pan-RTK inhibitor activity and enhanced apoptosis-inducing capabilities. nih.gov Conversely, disubstitution on the 4-amino group with alkyl groups has been shown to be detrimental to antimalarial activity when compared to monoalkyl amino compounds. acs.org For example, N-methyl substitution at the 4-position showed comparable activity to a larger N-(3-hydroxypropyl) substituent, suggesting that the 4-NH group is crucial for target binding and that substitution at this position likely orients towards the solvent space. acs.org
Side Chain Linkers: The linker connecting a side chain to the quinazoline core also influences activity. For example, in a series of 4-aminoquinazoline derivatives, linkers such as azetidine, pyrrolidine, or piperidine (B6355638) were used to connect an acryloylamido anilino moiety. researchgate.net
The following table summarizes the impact of various aryl and alkyl substitutions on the biological activity of this compound derivatives.
The presence and nature of a halogen substituent at the 7-position of the quinazoline ring significantly influence the biological activity of the resulting derivatives. The introduction of a chlorine atom at this position is a common strategy in drug design.
Structure-activity relationship (SAR) studies have revealed that the presence of a chlorine atom at position 7 of the quinazolinone system can favor anticonvulsant activity. nih.govmdpi.com In the context of anticancer agents, the 7-chloro substituent is known to enhance electrophilicity and binding to hydrophobic pockets in target enzymes like kinases.
The type of halogen at position 7 can also fine-tune the activity. For instance, in a series of 2-anilino-4-amino substituted quinazolines, replacing the 7-chloro group with other halogens was explored. While specific data on the direct comparison of Cl, I, Br, and F at the 7-position is context-dependent, the general principle is that halogens modify the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. acs.org
Furthermore, the introduction of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, at position 7 has been shown to enhance the activity and selectivity of quinazolinone derivatives towards their targets. ekb.eg In a study on 2-aminoquinazolin-4(3H)-one derivatives as potential antiviral agents, compounds with a 7-trifluoromethyl group showed high binding affinities. nih.gov
The following table provides an overview of the influence of different halogen and related substituents at the 7-position on the activity of quinazoline derivatives.
The electronic properties of substituents on the this compound scaffold are a critical determinant of biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's reactivity and its ability to interact with biological targets. studypug.com
Electron-Withdrawing Groups (EWGs):
EWGs, such as nitro (NO2), cyano (CN), and trifluoromethyl (CF3) groups, pull electron density away from the quinazoline ring system. studypug.com This can enhance the electrophilicity of the molecule and promote stronger interactions with nucleophilic residues in a target's active site. studypug.com
The introduction of potent electron-withdrawing groups like a chlorine atom, trifluoromethyl, or nitro substituent at position 7 of the quinazolinone ring has been shown to enhance activity and selectivity. ekb.eg
In a study of 2-aminoquinazolin-4(3H)-one derivatives, compounds with EWGs like 7-trifluoromethyl and 7-nitro showed high binding affinities. nih.gov
Similarly, for quinolinyl amines, compounds with EWGs like fluorine (F) and chlorine (Cl) exhibited good antidepressant activity. nih.gov
The presence of EWGs on a phenyl ring attached to the quinazoline core can also enhance activity. For example, in a series of α-amylase inhibitors, the presence of Cl and F on the phenyl ring significantly increased activity. nih.gov
Electron-Donating Groups (EDGs):
EDGs, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) groups, push electron density into the quinazoline ring system. studypug.com This can increase the nucleophilicity of the molecule and influence its binding to target proteins.
In some cases, EDGs can be beneficial for activity. For instance, in a study of 2-aminoquinazolin-4(3H)-one derivatives, compounds with a 5-hydroxy or 8-hydroxy group showed high binding affinities. nih.gov
However, in the same study, compounds with 7-amino, 5-methoxy, or 7-hydroxy groups showed no inhibitory effects, indicating that the position and nature of the EDG are crucial. nih.gov
In another study, the introduction of electron-donating substituents like N,N-dimethyl, methoxy, or methyl on a phenyl ring at position 2 of the quinazoline core resulted in either similar or reduced antiviral activity compared to the lead compounds. conicet.gov.ar
The following table summarizes the impact of various electron-withdrawing and electron-donating groups on the biological activity of quinazoline derivatives.
The fusion of additional heterocyclic rings to the this compound scaffold or the introduction of specific linker moieties can significantly influence the molecule's three-dimensional structure, lipophilicity, and interactions with biological targets, thereby modulating its activity.
Fused Ring Systems:
Benzimidazole (B57391): The hybridization of a quinazoline nucleus with a benzimidazole ring has been a successful strategy in developing compounds with diverse biological activities. ekb.egmdpi.com For instance, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were identified as potent dual inhibitors of c-Met and VEGFR-2. researchgate.net The benzimidazole moiety can participate in crucial interactions with the target protein. researchgate.net In some cases, the presence of two chlorine atoms on the benzimidazole ring, along with a 4-fluorophenyl group on the quinoline (B57606) ring, was found to be beneficial for antibacterial activity. nih.gov
Pyrazoline: Hybrid molecules incorporating both a 7-chloro-4-aminoquinoline and a 2-pyrazoline (B94618) moiety have been synthesized and shown to possess significant antiproliferative and antifungal activities. nih.gov The substituted 2-pyrazoline ring is a well-known pharmacophore associated with a broad range of biological effects. nih.gov
Oxazoloquinolines and Thiazoloquinolines: The fusion of oxazole (B20620) or thiazole (B1198619) rings to the quinoline/quinazoline backbone can lead to novel heterocyclic systems with unique biological profiles. While specific examples directly related to this compound are not detailed in the provided search results, the general principle of creating fused ring systems like oxazoloquinolines and thiazoloquinolines is a recognized approach in medicinal chemistry to explore new chemical space and enhance biological activity.
Linker Moieties:
The nature of the linker connecting the quinazoline core to other chemical entities is also critical for activity.
In the design of novel antimalarials, a piperidine ring was used as a linker to connect a 7-chloroquinoline (B30040) moiety with a tetrazole ring. mdpi.com
For a series of 7-chloro-4-aminoquinoline-benzimidazole hybrids, different linkers such as 3-phenyl, 4-phenyl piperazine, and ethyl benzamidyl were explored to connect the two pharmacophores. mdpi.com The results indicated that the type of linker significantly influenced the cytotoxic activity and selectivity of the compounds. mdpi.com
The following table summarizes the impact of various fused ring systems and linker moieties on the biological activity of quinazoline derivatives.
Pharmacophore Modeling and Mapping
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is instrumental in the rational design of new and more potent derivatives of this compound.
Pharmacophore models for this compound derivatives have been developed to elucidate the key structural features required for binding to various biological targets, such as protein kinases. These models typically highlight the importance of specific hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.
Hydrogen Bonding: The quinazoline nitrogen atoms are often crucial for biological activity, with one of them typically acting as a hydrogen bond acceptor. jst.go.jp For example, in the context of EGFR and VEGFR-2 inhibitors, a hydrogen bond donor at the aniline-C4 position is important for binding to conserved glutamate (B1630785) and aspartate residues in the kinase active site. ekb.eg
Hydrophobic Interactions: The 7-chloro substituent on the quinazoline ring enhances binding to hydrophobic pockets within the target enzyme. Similarly, the phenyl ring of an anilinoquinazoline (B1252766) moiety often occupies a lipophilic pocket in the active site. jst.go.jp
Aromatic Interactions: The planar quinazoline core itself provides a scaffold for aromatic interactions with the target protein.
Fused Ring Systems: In hybrid molecules, such as those containing a benzimidazole fused to the quinazoline, the additional ring system can introduce new interaction points. For instance, in c-Met and VEGFR-2 inhibitors, docking simulations suggest a common mode of interaction for the quinazoline-benzimidazole scaffold at the ATP-binding site of both kinases. researchgate.net
The following table outlines the key pharmacophoric features of this compound derivatives and their roles in target binding.
Conformational Analysis and Stereochemical Considerations in SAR
Dihedral Angles and Planarity of Quinazoline and Aryl Rings
The spatial arrangement between the quinazoline scaffold and an attached aryl ring (often at the 4-amino position) is a crucial determinant of a molecule's conformational profile. This relationship is typically described by the dihedral angle, which measures the torsion between the two ring systems.
The quinazoline ring system itself is generally observed to be substantially planar. iucr.org However, the degree of planarity for the entire molecule is influenced by the rotation of the aryl substituent. In many quinazoline derivatives, the molecule adopts a relatively flat conformation. For instance, in the crystal structure of N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine, the quinazoline ring is nearly planar and forms a very small dihedral angle of 2.73° with the adjoined benzene (B151609) ring. iucr.org This near-coplanarity can be a critical factor for activity, as a flat shape may be required for optimal stacking interactions or fitting within a planar binding pocket.
However, controlled disruption of this planarity is a recognized strategy in drug design to improve physicochemical properties like aqueous solubility. acs.org By introducing specific substituents, the dihedral angle can be intentionally increased, which may disrupt crystal packing and lead to better solubility profiles. acs.org The balance between achieving the required conformational planarity for biological activity and having sufficient non-planarity for favorable drug-like properties is a key challenge in the rational design of these compounds. acs.org The dihedral angle is therefore a convenient numerical parameter, obtainable through X-ray crystallography or computational modeling, to quantify this aspect of molecular geometry. acs.org
| Compound | Ring Systems | Dihedral Angle (°) | Reference |
|---|---|---|---|
| N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | Quinazoline and Benzene | 2.73 | iucr.org |
Intramolecular Hydrogen Bonding for Conformational Stabilization
Intramolecular hydrogen bonds (IHBs) play a profound role in medicinal chemistry by restricting conformational flexibility and stabilizing specific molecular shapes. nih.gov In derivatives of this compound, particularly those with a 4-anilino substitution, IHBs can lock the molecule into a well-defined conformation, which is often essential for potent biological activity.
A prominent example is the formation of a hydrogen bond between the amine proton (N-H) at the 4-position and a nearby acceptor atom on the quinazoline ring or its substituents. In a study of 4-anilino-5-fluoroquinazolines, a scaffold similar to the subject compound, a weak but conformationally significant N-H···F hydrogen bond was characterized. nih.gov The geometry of the scaffold forces the aniline N-H proton into close proximity with the fluorine atom at position 5, resulting in a through-space interaction observable by NMR spectroscopy. nih.gov This interaction helps to stabilize the conformation of the molecule. nih.gov
Similarly, other types of IHBs can provide conformational stability. In the case of N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine, the molecular conformation is stabilized by an intramolecular C-H···N hydrogen bond, where a hydrogen on the aryl substituent interacts with the N1 nitrogen of the quinazoline ring. iucr.org The formation of these internal hydrogen-bonded rings has a pronounced effect on the molecule's structure and properties, and their rational inclusion is a key tool in drug design. nih.gov The strength and impact of these bonds depend on a subtle balance between the interaction energy, the geometry of the newly formed ring, and the relative energies of the "open" (unbonded) and "closed" (bonded) conformations in different solvent environments. nih.gov
| Compound Class/Example | Hydrogen Bond Type | Interacting Groups | Effect | Reference |
|---|---|---|---|---|
| 4-Anilino-5-fluoroquinazolines | N-H···F | Aniline N-H and C5-Fluorine | Forces aniline NH proton near fluorine, stabilizing conformation. | nih.gov |
| N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | C-H···N | Aryl C-H and Quinazoline N1 | Stabilizes the overall molecular conformation. | iucr.org |
| (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene)acetate | N-H···O=C | Quinazoline N-H and Carbonyl Oxygen | Confirms the presence of a specific tautomeric form in solution. | researchgate.net |
Molecular Mechanisms of Action and Target Identification
Kinase Inhibition Profiling
Derivatives of the 7-chloroquinazolin-4-amine scaffold have demonstrated inhibitory activity against a range of kinases involved in cancer cell signaling pathways. This section outlines the key kinase targets and the nature of their inhibition.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The quinazoline (B50416) scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. nih.gov Many derivatives of 4-anilinoquinazoline (B1210976) have been developed as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govugr.es EGFR is a member of the ErbB family of receptor tyrosine kinases and its overexpression or mutation is a frequent driver in non-small-cell lung cancer (NSCLC). nih.gov The binding of ligands like EGF stimulates EGFR dimerization, leading to receptor activation and downstream signaling that promotes cell proliferation and survival. nih.gov
The inhibitory action of quinazoline-based compounds on EGFR is primarily achieved by competing with adenosine (B11128) triphosphate (ATP) at its binding site within the kinase domain. nih.govacs.orgtandfonline.com The quinazoline ring system is designed to mimic the adenine (B156593) base of ATP, allowing it to fit into the ATP-binding pocket. ugr.esmdpi.com This competitive binding prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby blocking the kinase's catalytic activity and downstream signaling. tandfonline.com The interaction is often stabilized by hydrogen bonds between the quinazoline core and key amino acid residues in the hinge region of the kinase, such as Met793 and Gln791. mdpi.com Furthermore, the aniline (B41778) portion of the molecule extends into a hydrophobic pocket, contributing to the inhibitor's affinity and selectivity. ugr.es
Activating mutations in EGFR, such as the L858R point mutation and exon 19 deletions, are common in NSCLC and increase the tumor's sensitivity to first-generation EGFR inhibitors. nih.gov However, resistance often develops, most commonly through a secondary "gatekeeper" mutation, T790M. nih.gov This mutation increases the affinity of the kinase for ATP, reducing the effectiveness of competitive inhibitors. nih.govjcancer.org
Researchers have developed subsequent generations of quinazoline-based inhibitors to target these resistant mutants. For instance, some covalent inhibitors form a bond with a cysteine residue (Cys797) near the ATP-binding site, leading to irreversible inhibition. mdpi.com Third-generation inhibitors like osimertinib (B560133) are designed to be selective for EGFR mutants, including T790M, while having less activity against the wild-type (WT) receptor, which helps to reduce side effects. nih.govnih.gov More recent efforts have focused on developing fourth-generation inhibitors to overcome resistance mechanisms to third-generation drugs, such as the C797S mutation. nih.govjst.go.jpnih.gov
Table 1: Inhibition of EGFR and its Mutants by Quinazoline Derivatives
| Compound/Drug | Target(s) | Inhibition Mechanism | Key Features |
|---|---|---|---|
| First-generation (e.g., Gefitinib (B1684475), Erlotinib) | EGFR (WT and activating mutations like L858R, Del19) | Reversible, ATP-competitive | Effective against initial activating mutations but susceptible to T790M resistance. nih.govmdpi.com |
| Second-generation (e.g., Afatinib, Dacomitinib) | EGFR (WT and mutants), other ErbB family members | Irreversible, covalent binding to Cys797 | Broader activity but can have increased side effects due to WT EGFR inhibition. nih.govmdpi.com |
| Third-generation (e.g., Osimertinib) | EGFR mutants (L858R, Del19, T790M) | Irreversible, covalent binding to Cys797 | Selective for mutant EGFR over WT, overcoming T790M resistance. nih.govnih.gov |
| Fourth-generation (in development) | EGFR triple mutants (e.g., L858R/T790M/C797S) | Allosteric or spanning ATP-binding and allosteric sites | Designed to overcome resistance to third-generation inhibitors. nih.govnih.gov |
c-Met and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Dual Inhibition
The dysregulation of both c-Met and VEGFR-2 tyrosine kinases is implicated in the development and progression of various cancers. nih.gov The HGF/c-Met signaling pathway is involved in angiogenesis and cell migration. plos.org Consequently, the simultaneous inhibition of both EGFR and VEGFR-2 is a promising therapeutic strategy. sci-hub.se A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2. researchgate.net These compounds have shown the ability to interact with the ATP-binding sites of both kinases. researchgate.net For instance, compound 7j from one study exhibited potent inhibitory activity against both c-Met and VEGFR-2 with IC50 values of 0.05 µM and 0.02 µM, respectively. researchgate.net
Phosphoinositide 3-Kinase (PI3Kα) Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate crucial cellular functions, and their dysregulation is common in human tumors. researchgate.netwikipedia.org The quinazoline scaffold has also been explored for developing PI3K inhibitors. researchgate.net Certain quinazoline derivatives have been shown to exhibit inhibitory activity against PI3Kα. researchgate.net For example, some novel 4,6-disubstituted quinazoline derivatives have been designed and synthesized as potential PI3K inhibitors, demonstrating significant anti-proliferative activities. researchgate.net
Cdc2-Like Kinases (Clk1, Clk4) Inhibition
Cdc2-like kinases (Clks) are involved in the regulation of pre-mRNA splicing by phosphorylating serine- and arginine-rich (SR) proteins. nih.govnih.gov Misregulation of this process is linked to diseases like cancer. nih.gov Substituted 6-arylquinazolin-4-amines have been identified as potent inhibitors of Clk1 and Clk4. nih.govnih.gov These inhibitors act through an ATP-competitive mechanism. nih.gov Further research into anilino-2-quinazoline derivatives has led to the discovery of compounds like DB18, which is a potent inhibitor of human CLK1, CLK2, and CLK4 with IC50 values in the 10-30 nM range. researchgate.net
Enzyme Modulation Beyond Kinases
The versatility of the this compound scaffold extends to enzymes outside the kinome. Derivatives have shown inhibitory activity against critical enzymes in viruses and bacteria, highlighting their potential as anti-infective agents.
The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov Research has identified quinazolin-4-one-based compounds as nonpeptidic, noncovalent inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov
A notable compound from this series, C7, demonstrated superior inhibitory activity against Mpro with an IC₅₀ value of 0.085 µM, a significant improvement over the parent compound, baicalein (B1667712) (IC₅₀ = 0.966 µM). nih.govnih.gov Furthermore, C7 was effective at inhibiting viral replication in SARS-CoV-2-infected Vero E6 cells, with an EC₅₀ of 1.10 µM and low cytotoxicity. nih.gov An X-ray co-crystal structure confirmed a non-covalent binding mechanism. nih.gov While C7 itself is a quinazolin-4-one, this research highlights the potential of the quinazoline core, including 7-chloro derivatives, for targeting viral proteases. Another study explored 4-((7-chloroquinolin-4-yl)amino)phenol, a related quinoline (B57606) structure, which also showed potential as an Mpro inhibitor. nih.govnih.gov
| Compound | Target | Inhibitory Concentration (IC₅₀) | Antiviral Activity (EC₅₀) |
|---|---|---|---|
| Compound C7 | SARS-CoV-2 Mpro | 0.085 µM nih.govnih.gov | 1.10 µM nih.gov |
| Baicalein (Reference) | SARS-CoV-2 Mpro | 0.966 µM nih.gov | 5.15 µM nih.gov |
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to β-lactam antibiotics, a mechanism mediated by Penicillin-Binding Protein 2a (PBP2a). nih.govnih.gov A novel class of antibacterials based on the 4(3H)-quinazolinone scaffold has been discovered to inhibit PBP2a through a unique allosteric mechanism. nih.govnih.govrcsb.org
These quinazolinones bind to an allosteric site on PBP2a, which is distinct from the active site where β-lactams bind. nih.govnih.gov This binding event induces a conformational change that opens the active site, making PBP2a susceptible to inhibition by β-lactams like piperacillin. nih.govrcsb.org This synergistic action restores the efficacy of the antibiotic against MRSA. A lead quinazolinone compound demonstrated a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml against an MRSA strain and showed efficacy in animal infection models. nih.gov While the specific structures of the lead compounds in these studies were not 7-chloro derivatives, the findings establish the quinazolinone core as a valid platform for developing PBP2a allosteric inhibitors. researchgate.net
Energy metabolism is a key target space for developing new antibiotics against Mycobacterium tuberculosis (Mtb). The pathogen utilizes two terminal oxidases, the cytochrome bcc:aa₃ complex and the cytochrome bd oxidase. embopress.org While inhibitors of the former exist, their efficacy is limited by the functional redundancy provided by the latter. embopress.org
A focused screening effort identified the quinazolin-4-amine (B77745) derivative ND-011992 as a specific inhibitor of cytochrome bd oxidase. embopress.orgprobechem.com Alone, ND-011992 has a minimal effect, but when combined with Q203 (a cytochrome bcc:aa₃ inhibitor), it synergistically blocks oxygen consumption and ATP synthesis, leading to potent bactericidal activity against replicating, non-replicating, and drug-resistant Mtb strains. embopress.org The IC₅₀ for ATP depletion in M. bovis BCG was between 0.5–1.6 μM for ND-011992 in the presence of Q203. mdpi.com Studies on the structure of ND-011992 confirm it contains a quinazoline core. probechem.comresearchgate.net Further research into N-phenethyl-quinazolin-4-yl-amines has identified additional potent inhibitors of cytochrome bd oxidase, with compounds showing activity against various mycobacterial strains. mdpi.comnih.gov
| Compound | Mycobacterial Strain | ATP Depletion IC₅₀ (+Q203) |
|---|---|---|
| ND-011992 | M. bovis BCG | 0.5-1.6 µM mdpi.com |
| Compound 12a | M. bovis BCG | 11 µM |
| M. tuberculosis H37Rv | 12 µM | |
| Compound 19a | M. bovis BCG | 6 µM |
| M. tuberculosis H37Rv | 18 µM |
Receptor-Mediated Interactions
The biological activity of this compound derivatives is not limited to enzyme inhibition. These compounds have also been shown to interact with G protein-coupled receptors (GPCRs) and pattern recognition receptors, indicating their potential in immunology and inflammation.
Research has been conducted on quinazoline derivatives as ligands for Toll-like receptors (TLRs), which are key components of the innate immune system. nih.gov Specifically, various heterocyclic scaffolds, including quinazolines, have been evaluated as TLR7 and TLR8 agonists, which could serve as vaccine adjuvants. nih.govmdpi.com For instance, the synthesis of 2-butyl-5-chloro nih.govrcsb.orgmdpi.comtriazolo[1,5-c]quinazoline has been reported in the exploration of TLR agonists, demonstrating that chloro-substituted quinazoline systems are of interest in this area. acs.org
Additionally, the synthesis of 7-chloro-4-(furan-2-yl)quinazolin-2-amine was reported during the development of novel A2A adenosine receptor antagonists, further confirming that the 7-chloroquinazoline (B1588860) scaffold is actively being explored for receptor-mediated interactions. mdpi.com
Cellular Pathway Perturbations
Quinazoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of intrinsic pathways. nih.gov This process is often characterized by the activation of key executioner caspases, such as caspase-3 and caspase-7, and the disruption of the mitochondrial membrane potential. nih.govnih.gov
For instance, the compound 6,7-dimethoxyquinazolin-4-amine (B1338742) (DW-8) was found to induce apoptosis in colon cancer cells by activating the intrinsic apoptotic pathway. nih.gov This involved the upregulation of cleaved caspase-3 and caspase-7. nih.gov The activation of these caspases is a central event in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately, cell death. aging-us.com Furthermore, studies on chloroquine (B1663885), which contains a related quinoline ring structure, have shown that it can induce a marked decrease in the mitochondrial transmembrane potential, which is accompanied by the activation of caspase-3. nih.gov The disruption of the mitochondrial membrane is a critical event that can lead to the release of pro-apoptotic factors. researchgate.netionbiosciences.com
A significant mechanism of action for several quinazoline-based compounds is the induction of cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This prevents cancer cells from proceeding through mitosis and proliferation.
The quinazoline derivative DW-8 has been observed to cause cell cycle arrest at the G2 phase in colorectal cancer cells. nih.gov Similarly, treatment of human breast cancer cells with chloroquine, a compound with a quinoline core, resulted in G2/M phase cell cycle arrest. nih.gov This arrest was associated with a decrease in the protein levels and activity of key cell cycle regulators. nih.gov Other quinoline derivatives have also been reported to arrest the cell cycle at the G2/M phase, highlighting this as a common mechanistic feature of this class of compounds. researchgate.net
The generation of reactive oxygen species (ROS) is another mechanism through which quinazoline derivatives can exert their cytotoxic effects. researchgate.net ROS are highly reactive molecules that can induce oxidative stress and damage cellular components, leading to cell death. smw.ch
While direct evidence for this compound is pending, studies on related compounds suggest this is a plausible mechanism. For example, the anticancer effects of certain chalcone (B49325) derivatives have been associated with the generation of ROS. mdpi.com The production of ROS can be a consequence of mitochondrial dysfunction or the activity of enzymes like NADPH oxidase. smw.chmdpi.com
Inhibition of Drug Resistance Transporters
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters. nih.govmdpi.com The quinazoline-4-amine scaffold has been identified as a key feature in molecules that can inhibit these transporters, thereby reversing MDR. nih.gov
Derivatives of 2,4-disubstituted quinazolines have been synthesized and evaluated as inhibitors of P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP/ABCG2). nih.gov Many of these compounds have shown potent inhibition of P-gp activity, with some also being active against MRP1 and/or BCRP. nih.gov The ability of these quinazoline derivatives to inhibit drug efflux pumps can restore the efficacy of conventional anticancer drugs. nih.gov For example, N-phenyl-2-carboranylquinazolin-4-amine has been designed as a BCRP inhibitor. researchgate.net The development of inhibitors for these transporters is a promising strategy to overcome drug resistance in solid tumors. nih.govacs.org
| Compound Class | Transporter(s) Inhibited | Effect | Reference |
| 2,4-Disubstituted quinazolines | P-gp, MRP1, BCRP | Reversal of Multidrug Resistance | nih.gov |
| N-phenyl-2-carboranylquinazolin-4-amine | BCRP (ABCG2) | Inhibition | researchgate.net |
This compound: An Examination of Its Molecular Interactions with ABC Transporters
The chemical compound this compound has garnered attention within the scientific community for its role as a key structural motif in the development of various biologically active molecules. This article focuses exclusively on the molecular mechanisms of action and target identification of this compound, with a specific emphasis on its interactions with the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), two prominent members of the ATP-binding cassette (ABC) transporter family.
The quinazoline scaffold is a foundational element in the design of numerous inhibitors targeting key proteins involved in cancer progression and drug resistance. Research has particularly highlighted the potential of quinazolinamine derivatives to interact with and inhibit ABC transporters, which are pivotal in the development of multidrug resistance (MDR) in cancer cells. Overexpression of these transporters, such as BCRP and P-gp, leads to the efflux of chemotherapeutic agents from cancer cells, thereby reducing their efficacy.
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a significant contributor to multidrug resistance in various cancers. The quinazoline framework is a recognized feature in a number of BCRP inhibitors. nih.govmdpi.comoaepublish.com For instance, the tyrosine kinase inhibitor gefitinib, which possesses a quinazolinamine core, has been identified as an inhibitor of BCRP. mdpi.com
Studies on quinazoline derivatives have revealed that substitutions at various positions on the quinazoline ring, including the 7-position, can influence their BCRP inhibitory activity. researchgate.net While specific inhibitory concentration (IC50) values for this compound against BCRP are not extensively detailed in the reviewed literature, the impact of halogen substitutions on the quinazoline scaffold is a subject of ongoing investigation. Research on related quinazoline compounds indicates that the nature and position of substituents play a crucial role in determining the potency of BCRP inhibition. oaepublish.com For example, a study on 2,4-disubstituted quinazoline derivatives identified compounds with potent dual inhibitory effects on both P-gp and BCRP, with EC50 values in the sub-micromolar range for BCRP. core.ac.uk However, these were more complex molecules than this compound itself. The 7-chloro substituent is also noted for its utility as a reactive site for further chemical modifications to create more complex derivatives with potentially enhanced biological activity.
P-glycoprotein (P-gp), or ABCB1, is another critical ABC transporter implicated in multidrug resistance. Similar to BCRP, the quinazoline scaffold is a key feature in the development of P-gp inhibitors. nih.gov Several quinazolinamine derivatives have been shown to exhibit P-gp inhibitory properties. nih.govmdpi.com
Investigations into 2,4-disubstituted quinazoline derivatives have demonstrated that many of these compounds can inhibit P-gp activity, with some reaching nanomolar efficacy. core.ac.uk The structure-activity relationship studies within these series of compounds highlight that the substitutions at both the 2 and 4 positions of the quinazoline ring significantly affect P-gp inhibition. core.ac.uk While direct quantitative data for this compound's P-gp inhibitory activity is not specified in the available research, the collective findings on quinazoline derivatives suggest that the substitution pattern on the core structure is a key determinant of interaction with P-gp. A study focusing on various quinazolinamine derivatives identified a cyclopropyl-containing compound as a dual inhibitor of both BCRP and P-gp. nih.gov
Preclinical Biological Evaluation of 7 Chloroquinazolin 4 Amine and Its Analogs
Anticancer Efficacy Studies (In vitro Models)
The in vitro anticancer potential of 7-chloroquinazolin-4-amine and its derivatives has been explored across a variety of cancer cell lines, revealing a promising spectrum of antiproliferative and cytotoxic activity. These studies are crucial in the early stages of drug discovery to identify lead compounds for further development.
Assessment of Antiproliferative Activity across Diverse Cancer Cell Lines
The inhibitory effects of this compound analogs have been demonstrated against a range of hematological and solid tumor cell lines.
Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which incorporate the 7-chloroquinazoline (B1588860) scaffold, have shown significant antiproliferative activity against several leukemia and lymphoma cell lines. mdpi.comresearchgate.net Specifically, compounds designated as 5d, 8d, and 12d, which feature different linkers and an unsubstituted benzimidazole (B57391) ring, exhibited strong cytotoxic effects. mdpi.comresearchgate.net These compounds effectively suppressed cell cycle progression in these hematological cancer cell lines. mdpi.comresearchgate.net One of these hybrids, compound 12d, was noted for its favorable toxicity ratio between normal and tumor cells, particularly in leukemia and lymphoma lines. mdpi.com
Quinazoline-based pyrimidodiazepines have also been evaluated for their anticancer activity. rsc.org One such compound, 14g, a quinazoline-chalcone, showed high antiproliferative activity against K-562 and RPMI-8226 leukemia cell lines. rsc.org Furthermore, a pyrimidodiazepine derivative, 16c, demonstrated significant cytotoxic activity against ten different cancer cell lines, proving to be ten times more potent than the standard anticancer drug doxorubicin (B1662922) in some cases. rsc.org
| Cell Line | Description | Compound Class | Key Findings |
| CCRF-CEM | Human acute lymphoblastic leukemia | 7-chloro-4-aminoquinoline-benzimidazole hybrids | Strong cytotoxic activity observed. mdpi.comresearchgate.net |
| Hut78 | T-cell lymphoma | 7-chloro-4-aminoquinoline-benzimidazole hybrids | Compounds 5d and 12d induced apoptosis. mdpi.comresearchgate.net |
| THP-1 | Acute monocytic leukemia | 7-chloro-4-aminoquinoline-benzimidazole hybrids | Effective suppression of cell cycle progression. mdpi.comresearchgate.net |
| Raji | Burkitt's lymphoma | 7-chloro-4-aminoquinoline-benzimidazole hybrids | Demonstrated notable antiproliferative effects. mdpi.comresearchgate.net |
| K-562 | Chronic myelogenous leukemia | Quinazoline-chalcone (14g) | High antiproliferative activity. rsc.org |
| RPMI-8226 | Multiple myeloma | Quinazoline-chalcone (14g) | High antiproliferative activity. rsc.org |
The antiproliferative effects of this compound derivatives extend to a broad range of carcinoma cell lines. For instance, 7-chloro-4-aminoquinoline-benzimidazole hybrids have been tested against HeLa (cervical adenocarcinoma), CaCo-2 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines, showing notable activity. mdpi.comresearchgate.net
Furthermore, conjugates of 2-aryl-4-chloroquinazoline with 7-amino-2-aryl-5-bromoindoles have demonstrated antiproliferative action against Caco-2, C3A, MCF-7, and HeLa cells. nih.gov A series of 4-anilinoquinazoline (B1210976) analogues were assessed for their efficacy in human colorectal cancer cell lines HCT116, HT29, and SW620, with one compound, DW-8, showing the highest anticancer efficacy and selectivity. mdpi.com
Quinazolinone Schiff base derivatives and their copper complexes have been evaluated against MCF-7 and A549 (lung carcinoma) cell lines. mdpi.com The copper complexes, in particular, displayed high cytotoxicity. mdpi.com Similarly, novel thiopyran analogs have shown cytotoxic effects against HCT-15 colon and MCF-7 breast cancer cells. nih.gov
| Cell Line | Cancer Type | Compound Class | Key Findings |
| HeLa | Cervical Adenocarcinoma | 7-chloro-4-aminoquinoline-benzimidazole hybrids, 2-aryl-4-chloroquinazoline-indole conjugates | Antiproliferative action observed. mdpi.comresearchgate.netnih.gov |
| CaCo-2 | Colorectal Adenocarcinoma | 7-chloro-4-aminoquinoline-benzimidazole hybrids, 2-aryl-4-chloroquinazoline-indole conjugates | Apoptosis induction by the most active derivative. mdpi.comresearchgate.netnih.gov |
| MCF-7 | Breast Adenocarcinoma | 7-chloro-4-aminoquinoline-benzimidazole hybrids, 2-aryl-4-chloroquinazoline-indole conjugates, Quinazolinone Schiff base derivatives, Thiopyran analogs | Significant antiproliferative and cytotoxic effects. mdpi.comresearchgate.netnih.govmdpi.comnih.gov |
| C3A | Hepatocellular Carcinoma | 2-aryl-4-chloroquinazoline-indole conjugates | Apoptosis induction by the most active derivative. nih.gov |
| A549 | Lung Carcinoma | Quinazolinone Schiff base derivatives | High cytotoxicity with copper complexes. mdpi.com |
| HepG2 | Hepatocellular Carcinoma | 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives | Cytotoxic potencies comparable to imatinib (B729) mesylate. nih.gov |
| HCT-116 | Colorectal Carcinoma | 4-anilinoquinazoline analogues, 4,7-disubstituted 8-methoxyquinazoline derivatives | High anticancer efficacy and selectivity with DW-8. mdpi.comnih.gov |
To assess the broad-spectrum anticancer activity, several 7-chloroquinazoline derivatives have been evaluated against the National Cancer Institute's (NCI) 60 human tumor cell line panel. 7-Chloroquinolinehydrazones, a class of compounds related to 7-chloroquinazolines, exhibited good cytotoxic activity with submicromolar GI50 values across a wide range of cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov
Another promising anticancer lead, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated extremely high antiproliferative activity in the NCI-60 panel, with GI50 values in the low to subnanomolar range (10⁻¹⁰ M level). nih.gov Additionally, purine-quinazoline hybrids have been identified through the NCI-60 screen, with the most active compounds showing a GI50 of about 7 µM. nih.gov
Cytotoxicity Determination (GI50 and IC50 Values)
The cytotoxic potential of this compound analogs is quantified by determining their GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values.
For the novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, the GI50 values ranged from 0.4 to 8 µM across the tested cell lines. mdpi.comresearchgate.net In the case of 4-anilinoquinazoline analogue DW-8, the IC50 values were 8.50 ± 2.53 µM in HCT116, 5.80 ± 0.92 µM in HT29, and 6.15 ± 0.37 µM in SW620 colorectal cancer cells. mdpi.com
Quinazoline-chalcone 14g displayed GI50 values between 0.622–1.81 μM against various cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. rsc.org The copper complexes of quinazolinone Schiff bases, Cu-L1 and Cu-L2, showed IC50 values in the low micromolar range against A549 and MCF-7 cell lines. mdpi.com For instance, against A549 cells, the IC50 was approximately 1.11 µM for Cu-L1 and 0.64 µM for Cu-L2. mdpi.com
The cytotoxic potencies (IC50) of 4,7-disubstituted 8-methoxyquinazoline derivatives ranged from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 and HepG2 cells. nih.gov
| Compound/Compound Class | Cancer Cell Line | GI50 (µM) | IC50 (µM) |
| 7-chloro-4-aminoquinoline-benzimidazole hybrids (5d, 8d, 12d) | Various | 0.4 - 8 | - |
| DW-8 (4-anilinoquinazoline) | HCT116 | - | 8.50 ± 2.53 |
| HT29 | - | 5.80 ± 0.92 | |
| SW620 | - | 6.15 ± 0.37 | |
| Quinazoline-chalcone (14g) | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | 0.622 - 1.81 | - |
| Cu-L1 (Quinazolinone Schiff base complex) | A549 | - | ~1.11 |
| Cu-L2 (Quinazolinone Schiff base complex) | A549 | - | ~0.64 |
| 4,7-disubstituted 8-methoxyquinazoline derivatives | HCT116, HepG2 | - | 5.64 ± 0.68 to 23.18 ± 0.45 |
Differential Selectivity Against Cancer Cells versus Non-Tumorigenic Cell Lines (e.g., MDCK1, HEK-293, WI38)
A critical aspect of preclinical evaluation is to determine the selectivity of potential anticancer compounds, favoring toxicity towards cancer cells while sparing normal, non-tumorigenic cells.
The novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were tested for their effects on the non-tumor MDCK1 (Madine-Darby canine kidney) cell line. mdpi.com Compounds 5d, 8d, and 12d, which were potent against cancer cells, showed a general increase in selectivity compared to other derivatives in the series. mdpi.com Specifically, compound 12d demonstrated a favorable toxicity ratio between normal and tumor cells. mdpi.com
The 4-anilinoquinazoline analogue, DW-8, exhibited selectivity for colorectal cancer cells over the non-cancerous colon cell line, CRL1459. mdpi.com The IC50 of DW-8 in CRL1459 cells was 14.05 ± 0.37 µM, resulting in a selectivity index of over 2-fold for the cancer cell lines. mdpi.com
However, not all derivatives have shown this desired selectivity. The copper complexes of quinazolinone Schiff bases, while highly cytotoxic to cancer cells, also showed similar cytotoxicity to untransformed human keratinocytes (HaCaT), indicating a lack of specificity. mdpi.com
Antimicrobial and Anti-infective Efficacy (In vitro and In vivo Preclinical Models)
The 7-chloroquinazoline-4-amine scaffold and its broader 4-aminoquinoline (B48711) analogs have been a focal point of extensive preclinical research to evaluate their potential as antimicrobial and anti-infective agents. These investigations span a wide range of pathogens, including clinically significant fungi, drug-resistant bacteria, and various protozoan parasites, demonstrating a broad spectrum of activity.
Analogs based on the 7-chloroquinoline (B30040) structure have demonstrated notable antifungal properties against opportunistic fungal pathogens. A series of fifteen 7-chloro-4-arylhydrazonequinolines were assessed for their in vitro antifungal efficacy against eight oral fungi, including multiple Candida species. Several of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the standard antifungal drug, fluconazole. nih.govresearchgate.net For instance, against Candida albicans, the hydrazone designated 4a (containing a 2-F substitution) exhibited an MIC of 25 μg/mL and an MFC of 50 μg/mL. researchgate.net
Hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus with a 2-pyrazoline (B94618) fragment have also been synthesized and evaluated for their antifungal effects. nih.gov These hybrid compounds were tested against both Candida albicans and Cryptococcus neoformans, the latter being a primary cause of fungal meningitis in immunocompromised individuals. nih.govfrontiersin.org Research into other novel compounds, such as the eumelanin-inspired indoylenepheyleneethynylene (EIPE-1), has shown fungicidal effects against seven different strains of C. neoformans, with MIC values ranging from 1.56 to 3.125 μg/mL. frontiersin.org While not a quinazoline (B50416) derivative, the study of EIPE-1 revealed it affects fungal cell wall integrity, leading to the leakage of internal contents, a mechanism that could be relevant for designing new quinazoline-based antifungals. frontiersin.org
Table 1: In Vitro Antifungal Activity of a 7-Chloroquinolin-4-yl Arylhydrazone Derivative (4a)
| Fungal Species | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|
| Candida albicans | 25 | 50 |
The quinazoline and quinoline (B57606) cores are integral to compounds showing potent antibacterial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains. Methicillin-resistant Staphylococcus aureus (MRSA) is a significant cause of serious infections and is known for its resistance to many available antibiotics. nih.gov
A chloro-analog of the natural compound MC21-A, designated C59, has demonstrated antimicrobial activity comparable to vancomycin (B549263) against a panel of 21 Staphylococcus epidermidis isolates. nih.gov This compound was also effective against Enterococcus faecalis and Streptococcus pyogenes. nih.gov Notably, C59 is capable of eradicating MRSA cells within biofilms, which are notoriously difficult to treat with standard antibiotics. nih.gov In another study, a library of polyheterocyclic compounds identified three potent antibacterial agents (6l, 6s, and 6t) that were highly effective against Gram-positive bacteria, including MRSA. nih.gov These compounds showed MIC values ranging from 3.125 to 6.25 μg/ml against three clinical MRSA strains and seven other multidrug-resistant Staphylococcus isolates. nih.gov
The search for novel antibacterial agents has also been inspired by natural compounds like phenazines. This approach led to the identification of several bromophenazines with strong antibacterial activity against S. aureus and S. epidermidis. rsc.orgresearchgate.net The most potent analog in this series demonstrated an MIC of 0.78–1.56 μM, proving to be significantly more potent than the natural phenazine (B1670421) antibiotic pyocyanin. rsc.orgresearchgate.net
Table 2: Antibacterial Activity of Potent Polyheterocyclic Compounds against MRSA
| Compound ID | MRSA Strain | MIC (μg/mL) |
|---|---|---|
| 6l | MRSA-1 | 3.125 - 6.25 |
| 6s | MRSA-2 | 3.125 - 6.25 |
| 6t | MRSA-3 | 3.125 - 6.25 |
The 4-aminoquinoline scaffold, particularly the 7-chloro substituted variant, is historically significant in the fight against malaria. The value of chloroquine (B1663885) (CQ), a 7-chloro-4-aminoquinoline, has been diminished by the widespread emergence of CQ-resistant Plasmodium falciparum. nih.gov This has spurred research into new analogs capable of overcoming resistance.
A comprehensive study of 108 4-aminoquinolines (AQs) found that 59 of them were active against both CQ-susceptible and CQ-resistant P. falciparum strains, with 50% inhibitory concentrations (IC50s) of ≤25 nM. nih.gov A key structural feature for activity against resistant strains was the presence of a halogen (Cl, Br, or I) at the 7-position of the quinoline ring. nih.gov
More recent work has focused on novel derivatives, such as a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline named MG3. nih.gov This compound showed excellent in vitro activity against drug-resistant P. falciparum and was also active against field isolates of P. vivax. nih.gov The design of such analogs aims to prevent metabolic pathways that affect traditional 4-aminoquinolines, thereby retaining efficacy. nih.gov While much focus has been on Plasmodium, other research has explored the activity of different chemical classes, like sesquiterpenes, against parasites such as Trypanosoma brucei rhodesiense, showing IC50 values in the low micromolar range. nih.gov
Table 3: Activity of 4-Aminoquinoline Analogs against Plasmodium falciparum
| Compound Type | Target Strain | Potency |
|---|---|---|
| 7-Chloro-4-aminoquinolines | CQ-Susceptible & CQ-Resistant | IC50 ≤25 nM |
| MG3 (pyrrolizidinylmethyl derivative) | Drug-Resistant P. falciparum | Excellent in vitro activity |
The potential of the 7-chloroquinoline core has also been explored for antiviral applications. In response to the COVID-19 pandemic, researchers designed a series of chloroquine analogs to identify a less toxic derivative that could act as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov Through a combination of computational modeling and chemical synthesis, the analog 4-[(7-Chloroquinoline-4-yl)amino]phenol was identified as having a high binding affinity for Mpro and a predicted low IC50 value. nih.gov Subsequent in vitro testing confirmed that this synthesized analog was significantly less toxic than chloroquine, suggesting it could be a potential therapeutic candidate for COVID-19. nih.gov
The evaluation of novel anti-infective candidates requires progression from in vitro testing to in vivo animal models to assess efficacy and pharmacokinetics.
Murine models of malaria are crucial for the preclinical development of new antimalarial drugs. The 4-amino-7-chloroquinoline derivative MG3, after demonstrating potent in vitro activity, was tested in vivo. nih.gov The studies showed that MG3 is orally active in the P. berghei, P. chabaudi, and P. yoelii rodent models of malaria. nih.gov Its efficacy was found to be comparable, and in some cases superior, to that of chloroquine and other quinoline-based drugs currently in development. nih.gov These findings underscore the potential of novel 7-chloroquinoline analogs to treat malaria, including infections caused by resistant parasites. nih.gov
Preclinical Animal Models for Infectious Disease Efficacy Assessment
Animal Replacement Models (e.g., Human Microphysiological Systems, Organoid Cultures)
In recent years, significant advancements in three-dimensional (3D) cell culture have led to the development of human microphysiological systems (MPS), also known as organ-on-a-chip technology, and organoid cultures. nih.govfrontiersin.org These models are emerging as powerful tools for toxicology and drug discovery, offering a more physiologically relevant alternative to traditional 2D cell cultures and a potential replacement for some animal testing. nih.govresearchgate.net Organoids are self-assembling 3D structures grown from stem cells that can mimic the architecture and function of human organs on a miniature scale. frontiersin.org MPS are microfluidic devices that culture living cells in a dynamic environment to recapitulate the functional units of human organs. frontiersin.orgfrontiersin.org
The application of these models for evaluating compounds like this compound and its analogs is an area of active development. These systems allow for the study of a compound's effect on human tissues in a controlled setting that mimics in vivo conditions, including mechanical forces and cell-cell interactions. frontiersin.org For example, intestinal organoids have been integrated into microfluidic chips to create a "gut-on-a-chip" that models the villous structure of the human intestine and can be used to study drug metabolism and toxicity. nih.gov
While specific studies testing this compound on these platforms are not yet widely published, the technology's potential is clear. Researchers are using MPS and organoids to test the toxicity and efficacy of various drugs, including anticancer agents. researchgate.netnih.gov These platforms can be created using patient-specific cells, paving the way for personalized medicine by testing individual responses to drugs. researchgate.net The ability to integrate organoids with MPS technology further enhances their utility, allowing for the co-culture of different cell types and the creation of multi-organ systems to study complex physiological interactions. frontiersin.org As these technologies mature and become more standardized, they will likely play a crucial role in the preclinical evaluation of quinazoline-based compounds for various therapeutic applications. researchgate.net
Anti-inflammatory Activity Assessment
The quinazoline scaffold is a core structure in many compounds investigated for anti-inflammatory properties. nih.govmdpi.com Various in vitro and in vivo assays are employed to assess this activity, often revealing structure-activity relationships that guide the development of more potent analogs. journalajrb.com
Research into analogs of the quinazoline core has demonstrated significant anti-inflammatory potential. For example, a series of 2-methyl-6-substituted quinazolin-4-one derivatives were synthesized and evaluated. nih.gov In this study, compounds featuring a p-chlorophenyl group generally showed better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov The introduction of thiazolidinone and azetidinone moieties at the 3-position of the quinazolinone ring also enhanced anti-inflammatory effects compared to the corresponding Schiff base precursors. nih.gov
One study reported on newly synthesized derivatives, 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one. These compounds demonstrated high anti-inflammatory activity, reportedly greater than the standard drug indomethacin. Another study on pyrazolo[1,5-a]quinazoline derivatives identified several compounds that inhibited lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.gov Two of the most potent compounds, 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide, were predicted and subsequently shown to be ligands for mitogen-activated protein kinases (MAPKs) like JNK3, which are involved in inflammatory pathways. nih.gov
Furthermore, a study on 7-alkoxy-1-amino-4,5-dihydro nih.govmdpi.comtriazolo[4,3-a]quinolines, which are structurally related, showed significant inhibition of xylene-induced ear edema in mice. nih.gov The compounds 7-(benzyloxy)-4,5-dihydro nih.govmdpi.comtriazolo[4,3-a]quinolin-1-amine and 7-(p-chlorobenzyloxy)-4,5-dihydro nih.govmdpi.comtriazolo[4,3-a]quinolin-1-amine were found to have activity comparable to or slightly more potent than ibuprofen (B1674241). nih.gov
These studies collectively highlight that modifications to the core quinazoline structure, including substitutions at various positions and hybridization with other heterocyclic systems, can significantly modulate anti-inflammatory activity. mdpi.com
Table 1: Anti-inflammatory Activity of Selected Quinazoline Analogs
| Compound/Analog Type | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| 3-[2′-(2″-(p-chlorophenyl)-4″-oxo-1″,3″-thiazolidin-3″-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema | Showed the best activity in the series with 32.5% edema inhibition. | nih.gov |
| 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Not specified | Exhibited high anti-inflammatory activity (95.35% - 97.62%), reportedly exceeding standard indomethacin. | |
| Pyrazolo[1,5-a]quinazoline derivatives (13i, 16) | Inhibition of LPS-induced NF-κB activity | Potent inhibitors with IC50 values < 50 µM; shown to bind to MAPKs (JNK1, JNK2, JNK3). | nih.gov |
| 7-(p-chlorobenzyloxy)-4,5-dihydro nih.govmdpi.comtriazolo[4,3-a]quinolin-1-amine | Xylene-induced ear edema in mice | Showed 58% inhibition, slightly more potent than ibuprofen (55%). | nih.gov |
Neurological Activity: Receptor Modulation Studies
The quinazoline scaffold has also been explored for its potential to modulate neurological receptors, presenting opportunities for developing treatments for psychiatric and neurological disorders. mdpi.com A key target of interest is the metabotropic glutamate (B1630785) receptor 7 (mGlu7), which is widely expressed in brain regions associated with cognition, emotion, and reward. mdpi.com
Modulation of the mGlu7 receptor is considered a promising therapeutic strategy for conditions such as schizophrenia, depression, anxiety, and epilepsy. mdpi.com Specifically, negative allosteric modulators (NAMs) of the mGlu7 receptor have shown antipsychotic-like activity in animal models. mdpi.com NAMs of mGlu7 are thought to facilitate the release of the inhibitory neurotransmitter GABA, which can counteract abnormal glutamatergic excitation implicated in these disorders. mdpi.com
In the pursuit of novel mGlu7 NAMs, a series of quinazolin-4-one derivatives were designed and synthesized. mdpi.com These studies investigated how structural modifications at the C-2 and C-6 positions of the quinazoline ring influenced activity. The research led to the identification of lead compounds with negative mGlu7 receptor modulation activity and antipsychotic-like properties. mdpi.com
Additionally, other research has shown that tricyclic compounds based on a quinazoline scaffold can induce neuronal differentiation and provide neuroprotective effects in animal models for brain injury and hereditary brain disease. nih.gov These compounds were found to interact with the translocator protein (TSPO), which is present in progenitor cells for neurons and glia and is associated with their differentiation. nih.gov While not directly focused on this compound, this research underscores the broader potential of the quinazoline chemical family to interact with neurological targets and influence neuronal processes. nih.gov
Table 2: Neurological Receptor Modulation by Quinazoline Analogs
| Compound/Analog Type | Target Receptor/Pathway | Potential Therapeutic Application | Key Findings | Reference |
|---|---|---|---|---|
| Quinazolin-4-one derivatives | Metabotropic glutamate receptor 7 (mGlu7) | Schizophrenia, Anxiety, Depression | Identified as negative allosteric modulators (NAMs) with antipsychotic-like properties in animal models. | mdpi.com |
| Tricyclic quinazoline-based compounds | Translocator protein (TSPO) | Brain injury, Neurodegenerative disease | Induced neuronal differentiation and provided neuroprotection in animal models. | nih.gov |
Computational Modeling and in Silico Drug Discovery Applications
Ligand-Protein Interaction Analysis
Understanding the precise interactions between a ligand and its protein target is fundamental to drug design. For quinazoline (B50416) derivatives, computational analysis elucidates the key binding features that drive their biological activity, particularly as kinase inhibitors.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of 7-chloroquinazolin-4-amine, docking studies have been instrumental in elucidating their binding modes within the ATP-binding sites of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). wiley.comekb.eg
These simulations consistently show that the quinazoline core acts as a scaffold that anchors the molecule into the kinase hinge region. A critical interaction involves the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a key methionine residue (e.g., Met793 in EGFR). japsonline.commdpi.com The 4-amino group often participates in additional hydrogen bonds, further stabilizing the complex. ekb.egnanobioletters.com
The 7-chloro substituent plays a significant role in the binding affinity. Docking studies reveal that the chlorine atom can engage in halogen bonds or hydrophobic interactions within the binding pocket, often orienting the molecule deeper into the active site. japsonline.com For example, in studies of 4-anilinoquinazoline (B1210976) analogues, the 7-chloro group allows the compound to form specific interactions that contribute to its affinity and can influence selectivity. The aniline (B41778) moiety at the 4-position typically extends into a hydrophobic pocket, where its substituents can be modified to optimize potency and selectivity against different kinases. mdpi.com
| Protein Target | Key Interacting Residues | Type of Interaction | Reference Compound(s) | Source |
| EGFR | Met793, Lys728, Thr790, Leu788 | Hydrogen Bond, Halogen Bond | 4-anilinoquinazoline derivatives | japsonline.com |
| EGFR | Met793, Asp800, Glu804 | Hydrogen Bond, Salt Bridge | 4-anilinoquinazoline with morpholine | japsonline.com |
| VEGFR-2 | Cys919, Glu855, Asp1046 | Hydrogen Bond | 2-chloro-4-anilinoquinazoline | wiley.com |
| DNA Gyrase | N/A (specific residues not listed) | Hydrogen Bond | 4-anilinoquinazoline derivatives | nih.govresearchgate.net |
Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the stability and dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the biological environment by treating the system as dynamic and including solvent effects. For quinazoline derivatives, MD simulations, often run for intervals such as 100 nanoseconds, are used to validate the binding poses predicted by docking. nih.govjdigitaldiagnostics.com
Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD throughout the simulation indicates that the complex remains in a consistent conformational state, suggesting a stable binding mode. nih.govfrontiersin.org Furthermore, MD simulations allow for the analysis of the persistence of crucial interactions, such as the hydrogen bonds between the quinazoline core and the kinase hinge region. frontiersin.org Studies on quinazoline-based EGFR inhibitors have used MD simulations to confirm the conformational stability of the top lead compounds, ensuring that the interactions predicted by docking are maintained over time. nih.govjdigitaldiagnostics.com
While docking provides a qualitative prediction of binding, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more quantitative estimation of the binding free energy. frontiersin.orgnih.govnih.gov These end-point methods calculate the free energy of binding by combining molecular mechanics energy with continuum solvation models, averaged over a trajectory from an MD simulation. nih.govrsc.org
For quinazoline derivatives targeting EGFR and VEGFR-2, MM/PBSA and MM/GBSA calculations have been used to rank potential inhibitors and corroborate docking scores. frontiersin.orgfrontiersin.org These calculations consider contributions from van der Waals forces, electrostatic interactions, and solvation energies, providing a more comprehensive assessment of binding affinity. nih.gov Although computationally more demanding than simple docking scores, these methods are more efficient than rigorous alchemical free energy calculations and have been successfully applied to prioritize compounds for synthesis and biological testing. nih.gov However, the accuracy of these methods can be system-dependent and often neglects contributions from conformational entropy. nih.govrsc.org
Structure-Based Drug Design (SBDD) Strategies
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target to guide the design of new inhibitors. The this compound scaffold is frequently used within SBDD frameworks to develop potent and selective drug candidates.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govderpharmachemica.com For quinazoline-based inhibitors, this process often begins with retrieving thousands of derivatives from databases like PubChem. nih.govjdigitaldiagnostics.comresearchgate.net The library is first filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five, to remove undesirable molecules. nih.govjdigitaldiagnostics.com
The remaining compounds are then subjected to docking-based virtual screening, where each molecule is docked into the binding site of the target protein (e.g., EGFR). frontiersin.orgderpharmachemica.com The compounds are ranked based on their docking scores, which estimate their binding affinity. The top-ranked compounds, often showing better binding scores than a known reference drug, are selected as "hits" for further investigation, which may include more rigorous computational analysis like MD simulations or direct experimental validation. nih.govjdigitaldiagnostics.com This approach has successfully identified novel quinazoline derivatives as potent EGFR inhibitors. nih.govjdigitaldiagnostics.comfrontiersin.org
De novo design involves the creation of novel molecules from scratch, often by assembling smaller chemical fragments within the constraints of the target's binding pocket. tandfonline.com This strategy allows for the exploration of novel chemical space beyond existing compound libraries. The quinazoline scaffold has been effectively used as a core structure or "support-nog" in de novo design strategies to create potent and selective kinase inhibitors.
Guided by the 3D structure of the target's active site, fragments are added to the quinazoline core to optimize interactions with specific sub-pockets. This approach has been applied to design inhibitors for various kinases, including Cyclin-Dependent Kinase 2 (CDK2), FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinase 1 (JAK1). tandfonline.com For example, in the design of JAK1-selective inhibitors, a 2,4-diaminoquinazoline-7-carboxamide core was designed, and subsequent modifications at the amino positions were guided by the structural differences between JAK1 and other JAK isozymes to achieve selectivity. This structure-guided growth strategy is a powerful tool for developing inhibitors with tailored potency and selectivity profiles. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. numberanalytics.comneovarsity.org This method is instrumental in predicting the activity of new or untested compounds, thereby guiding the synthesis of more potent and selective molecules. neovarsity.orgnih.gov
Predictive Models for Biological Activity Optimization
For derivatives of the quinazoline scaffold, including those related to this compound, both 2D and 3D-QSAR models have been successfully developed to predict and optimize biological activities such as anticancer and antimicrobial effects. nih.govresearchgate.net These models correlate various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with the observed biological response. tandfonline.com
A typical QSAR workflow involves several key steps:
Data Set Curation: Assembling a collection of molecules with known biological activities. neovarsity.org
Descriptor Calculation: Generating numerical representations of the molecular structures. neovarsity.org
Variable Selection: Identifying the most relevant descriptors. neovarsity.org
Model Building: Establishing a mathematical relationship between the descriptors and activity. neovarsity.org
Validation: Assessing the predictive power of the model using internal and external test sets. neovarsity.org
For instance, 3D-QSAR studies on quinazoline derivatives have utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comijper.org These studies have yielded statistically significant models with high correlation coefficients (r²) and cross-validation correlation coefficients (q²), indicating robust predictive capabilities. tandfonline.comijper.org Such models have been instrumental in understanding the structural requirements for enhanced biological activity, for example, in the development of inhibitors for targets like dihydrofolate reductase (DHFR) and the epidermal growth factor receptor (EGFR). tandfonline.comijper.org
One study on quinazoline derivatives as anticancer agents reported a CoMFA model with a q² of 0.757 and an r² of 0.925, and a CoMSIA model with a q² of 0.524 and an r² of 0.855. ijper.org Another 2D-QSAR analysis on quinazoline derivatives targeting lung cancer developed a model with an R² of 0.745 and a predictive R² for the test set of 0.941. nih.gov These models provide valuable insights for designing new analogs with improved efficacy. nih.govrsc.org
Table 1: Statistical Parameters of QSAR Models for Quinazoline Derivatives
| QSAR Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (External Test Set) | Reference |
| 3D-QSAR (CoMFA) | EGFR | 0.757 | 0.925 | Not Reported | ijper.org |
| 3D-QSAR (CoMSIA) | EGFR | 0.524 | 0.855 | Not Reported | ijper.org |
| 3D-QSAR (CoMFA) | DHFR | 0.63 | 0.83 | 0.70 | tandfonline.com |
| 3D-QSAR (CoMSIA) | DHFR | 0.584 | 0.816 | 0.73 | tandfonline.com |
| 2D-QSAR (MLR) | Lung Cancer | 0.669 (Q²_cv) | 0.745 | 0.941 | nih.gov |
Prediction of Pharmacological Profiles and Lead Optimization
The process of lead optimization involves iteratively modifying a promising compound to enhance its desirable properties, such as potency and safety, while minimizing undesirable ones. conceptlifesciences.com Computational tools play a pivotal role in this phase by predicting the pharmacokinetic and toxicological profiles of drug candidates. conceptlifesciences.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In silico ADME prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable drug-like properties. researchgate.net For quinazoline derivatives, various online tools and software are employed to predict their ADME profiles. researchgate.netresearchgate.net These predictions are often based on physicochemical properties and adherence to guidelines like Lipinski's rule of five. researchgate.net
Studies on quinazoline derivatives have utilized platforms like SwissADME and PreADMET to assess properties such as oral bioavailability, water solubility, and blood-brain barrier penetration. researchgate.netnih.gov For example, in silico analysis of certain quinazoline derivatives suggested their potential as orally active agents. researchgate.net The predicted high blood-brain barrier penetration for some dihydropyrimidine (B8664642) derivatives, structurally related to quinazolinones, indicated their potential for treating brain cancers. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Tools
A variety of computational tools are available for predicting the ADMET properties of new drug candidates. bohrium.com These web servers and standalone software often integrate multiple in silico models developed using QSAR, machine learning, and AI approaches. bohrium.com Their purpose is to provide a rapid assessment of a molecule's ADMET profile. bohrium.com
Table 2: Commonly Used In Silico ADMET Prediction Tools
| Tool | Functionality |
| admetSAR | Predicts and optimizes ADMET properties. ijper.orgbohrium.com |
| SwissADME | Predicts physicochemical properties, pharmacokinetics, and drug-likeness. bohrium.com |
| pkCSM | Predicts pharmacokinetic and toxicity properties. bohrium.com |
| ProTox-II | Predicts multiple toxicological endpoints. bohrium.com |
| ADMETlab | A web server platform for comprehensive ADMET assessment. bohrium.com |
| PreADMET | Provides predictions for ADME and toxicity profiles. researchgate.net |
The use of such tools in studies of quinazoline derivatives has allowed for the early identification of compounds with promising ADMET profiles, guiding further experimental validation. ijper.orgresearchgate.net
Computational Approaches for Reducing Off-Target Effects
Minimizing off-target effects is a critical aspect of drug development to ensure safety and efficacy. nih.gov Computational methods can aid in this by predicting potential interactions with unintended biological targets. numberanalytics.com For derivatives of this compound, computational modeling can guide the design of molecules with improved selectivity.
Strategies to reduce off-target effects include:
Molecular Docking and Dynamics Simulations: Simulating the binding of a compound against a panel of homologous kinases or other potential off-targets can help prioritize more selective analogs.
Optimizing Physicochemical Properties: Tools like SwissADME can be used to optimize properties such as lipophilicity (logP) and topological polar surface area (TPSA) to, for example, control blood-brain barrier penetration and limit central nervous system side effects.
3D-QSAR Models: These models can reveal structural features that contribute to off-target interactions. For example, it has been suggested that morpholine-linked side chains in certain quinazoline analogs can reduce off-target interactions.
Integration with Artificial Intelligence (AI) and Machine Learning
The application of AI and machine learning (ML) is rapidly expanding in the pharmaceutical industry, offering powerful tools for various stages of drug discovery and development. mednexus.orgdrughunter.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. researchgate.netnih.gov
In the context of this compound and its derivatives, AI and ML can be integrated in several ways:
Enhanced QSAR Models: AI algorithms, such as artificial neural networks (ANNs), can be used to develop more sophisticated and predictive QSAR models. Fingerprint-based artificial neural network QSAR (FANN-QSAR) has been shown to be a useful approach for predicting the biological activities of ligands. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov
Predictive Modeling: ML models can be trained to predict a compound's pharmacokinetics and toxicity profile, reducing the reliance on costly and time-consuming experimental assays. researchgate.net
Virtual Screening: ML algorithms can aid in identifying potential drug candidates by analyzing large chemical databases. researchgate.net
The increasing availability of large biological and chemical datasets, coupled with advancements in AI and ML algorithms, holds immense promise for accelerating the discovery and optimization of new therapeutic agents based on the this compound scaffold. mdpi.com
Application of AI Models in Early-Stage Drug Design
Generative AI models, such as Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), and Transformers, are at the forefront of de novo drug design. nih.gov These models can learn the underlying patterns from large datasets of known molecules and generate novel chemical structures from scratch that are optimized for specific properties. nih.govisef.net For instance, an AI model can be trained on a library of known kinase inhibitors with the quinazoline core to design new derivatives of this compound with predicted high affinity for a specific cancer-related kinase. These models often operate on simplified molecular-input line-entry system (SMILES) representations of molecules to build new chemical entities. isef.net
Table 1: Applications of AI Models in Early-Stage Drug Design
| AI Model Type | Application in Drug Design | Relevance to this compound |
|---|---|---|
| Generative Models (GANs, VAEs, Transformers) | De novo design of novel molecules with desired properties. nih.gov | Can generate novel quinazoline derivatives with optimized activity against specific targets. |
| Deep Learning (e.g., AlphaFold) | Prediction of 3D protein structures for target-based design. nih.gov | Enables structure-based design of inhibitors even when the target protein structure is unknown. |
| Predictive Neural Networks | Forecasting of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. helixr.commdpi.com | Helps prioritize derivatives with favorable drug-like properties and lower toxicity risk. |
| AI-Guided Docking | Simulating and scoring the binding interactions between a ligand and its target protein. | Predicts the binding affinity and mode of interaction of this compound derivatives with target kinases. |
Machine Learning for Drug Discovery Acceleration
Machine learning (ML), a subset of AI, utilizes algorithms that learn from data to make predictions and decisions. nih.gov Its application is crucial for accelerating multiple stages of the drug discovery pipeline, from hit identification to lead optimization. nih.gov By identifying patterns in large and complex datasets, ML models can significantly improve the efficiency of discovering new drugs based on scaffolds like this compound. researchgate.net
One of the most established applications of ML in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. rsc.org For the quinazoline class, researchers can build a QSAR model using a dataset of existing derivatives with known inhibitory concentrations (IC₅₀) against a particular enzyme. This model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding chemists to focus their synthetic efforts on the most promising candidates. rsc.org
Virtual screening is another area where ML has a significant impact. ML algorithms can be trained to distinguish between active and inactive compounds based on their molecular descriptors. These trained models can then rapidly screen vast virtual libraries containing millions of compounds to identify potential "hits" that are likely to be active against a target of interest. ugm.ac.id This in silico screening process is far faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.
Pharmacophore modeling, often enhanced by ML, helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model for a particular kinase, for example, might include a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring interaction. ugm.ac.idfrontiersin.org This model can then be used as a 3D query to search databases for molecules, including derivatives of this compound, that fit these spatial and chemical requirements.
Table 2: Machine Learning Techniques for Accelerating Drug Discovery
| Machine Learning Technique | Role in Drug Discovery | Example Application for Quinazoline Derivatives |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of compounds based on their chemical structure. nih.gov | A 3D-QSAR model can guide the design of novel quinazolinone derivatives with enhanced antitumor activity. rsc.org |
| Support Vector Machines (SVM) / Neural Networks | Used in virtual screening to classify compounds as active or inactive. nih.gov | Can screen large databases to identify new quinazoline-based compounds that are predicted to inhibit a target enzyme. |
| Pharmacophore Modeling | Identifies the essential 3D features required for biological activity. nih.gov | Creates a 3D model of essential inhibitor features to find novel derivatives that can bind to a target like HER2-tyrosine kinase. acs.org |
| Predictive ADMET Modeling | Forecasts drug-like properties and potential toxicity. rsc.org | A model like SwissADME can predict if a this compound derivative has good gastrointestinal absorption and is non-toxic. rsc.org |
Future Directions and Emerging Research Avenues
Development of Novel Hybrid Molecules Incorporating 7-Chloroquinazolin-4-amine
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent approach in the development of new therapeutics based on the this compound core. biointerfaceresearch.com This technique aims to create hybrid molecules with synergistic or additive effects, potentially leading to improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. rsc.org
A notable area of exploration is the synthesis of hybrids combining the 7-chloro-4-aminoquinoline nucleus with other heterocyclic systems known for their biological activities. For instance, researchers have synthesized and evaluated hybrid compounds that merge the 7-chloro-4-aminoquinoline moiety with a substituted 2-pyrazoline (B94618) fragment. nih.govnih.gov Several of these new hybrid analogues demonstrated significant cytostatic activity against a panel of human cancer cell lines, with GI50 values in the low micromolar to nanomolar range. nih.govnih.gov
Another successful hybridization strategy involves linking the 7-chloroquinoline (B30040) core with benzimidazole (B57391) structures. mdpi.com These novel hybrids, varying in linker type and benzimidazole substitution, have shown potent antiproliferative activities against various tumor cell lines. mdpi.comresearchgate.net For example, specific hybrid compounds induced apoptosis and disrupted the mitochondrial membrane potential in lymphoma cells. mdpi.com The design of these molecules is often inspired by the structures of existing drugs and the desire to combine their beneficial attributes into a single chemical entity. mdpi.com
The development of quinazolinone-based hydroxamic acids as dual inhibitors of PI3K and HDAC is another example of creating hybrid molecules. nih.gov This approach incorporates a PI3Kδ inhibitor as the cap group of an HDAC pharmacophore, connected via an optimized linker. nih.gov This research has yielded dual inhibitors with high potency against specific PI3K and HDAC enzymes and significant antiproliferative activity across multiple cancer cell lines. nih.gov
Furthermore, the conjugation of the 7-chloroquinazolin-4(3H)-one core with organometallic complexes, such as those containing ruthenium, osmium, rhodium, and iridium, has led to a significant increase in cytotoxicity against cancer cells, including drug-resistant ones. acs.org These organometallic conjugates have been shown to induce mitotic arrest in cancer cells. acs.org
The following table summarizes some of the noteworthy hybrid molecules incorporating the this compound scaffold and their reported biological activities.
| Hybrid Type | Pharmacophore 2 | Reported Biological Activity | Reference |
| 7-Chloro-4-aminoquinoline | 2-Pyrazoline | Antiproliferative, Antifungal | nih.govnih.gov |
| 7-Chloro-4-aminoquinoline | Benzimidazole | Antiproliferative, Apoptosis Induction | mdpi.comresearchgate.net |
| Quinazolin-4-one | Hydroxamic Acid | Dual PI3K/HDAC Inhibition | nih.gov |
| 7-Chloroquinazolin-4(3H)-one | Organometallic Complexes (Ru, Os, Rh, Ir) | Antiproliferative, Mitotic Arrest | acs.org |
Exploration of Multi-Target Directed Ligands Based on the Scaffold
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). mdpi.comnih.gov The this compound scaffold is being actively investigated for its potential to interact with multiple biological targets simultaneously, which could offer advantages over single-target agents, including improved efficacy and a reduced likelihood of resistance. nih.gov
In the context of cancer, researchers are designing quinazoline-based inhibitors that can target multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as VEGFR-2, PDGFR-β, and EGFR. nih.gov Some of these compounds have demonstrated potent inhibition of multiple RTKs and have shown anti-angiogenic effects. nih.gov The ability of these quinazolines to affect multiple pathways suggests their potential as broad-spectrum antitumor agents. nih.gov For instance, certain quinazoline (B50416) derivatives have been identified as dual and irreversible EGFR/HER2 inhibitors. nih.gov
The development of dual inhibitors targeting both EGFR and c-Met is another promising strategy to overcome drug resistance in non-small cell lung cancer (NSCLC). mdpi.com Similarly, quinazoline sulfonamide derivatives have been developed as dual inhibitors of EGFRT790M and VEGFR-2. mdpi.com
In the realm of neurodegenerative diseases like Alzheimer's, the MTDL approach is also gaining traction. mdpi.com The 7-chloroquinazoline (B1588860) heterocycle has been incorporated into designs for multi-potent agents. For instance, the introduction of a chlorine atom at the 7-position of the quinazoline ring is analogous to 6-chlorotacrine, a potent acetylcholinesterase (AChE) inhibitor. mdpi.com This highlights the potential for designing 7-chloroquinazoline derivatives that can modulate multiple targets relevant to Alzheimer's disease pathology.
The table below provides examples of multi-target-directed ligands based on the quinazoline scaffold.
| Derivative Class | Targeted Biological Molecules | Therapeutic Area | Reference |
| Quinazolines | EGFR, VEGFR-2, PDGFR-β, Tubulin | Cancer | nih.gov |
| Quinazoline Derivatives | EGFR, c-Met | Cancer (NSCLC) | mdpi.com |
| Quinazoline Sulfonamides | EGFRT790M, VEGFR-2 | Cancer | mdpi.com |
| 7-Chloroquinazoline Analogs | Acetylcholinesterase (AChE) | Alzheimer's Disease | mdpi.com |
Advanced Computational Strategies for Designing this compound Analogs
Advanced computational methods are playing an increasingly crucial role in the rational design and optimization of this compound analogs. researchgate.net Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding modes and interactions of these compounds with their biological targets. frontiersin.orgnih.gov
Molecular docking studies are frequently employed to predict the binding affinity and orientation of newly designed quinazoline derivatives within the active site of a target protein. researchgate.net For example, in the design of phosphodiesterase 7 (PDE7) inhibitors, molecular docking was used to guide the synthesis of novel quinazoline derivatives. frontiersin.orgnih.gov These studies can help in understanding structure-activity relationships (SAR) and in prioritizing compounds for synthesis and biological evaluation. For instance, docking studies of 7-chloroquinazoline derivatives have shown that the chlorine atom at the 7-position can facilitate deeper penetration into the binding pocket of certain kinases, forming key interactions that enhance binding affinity.
Quantum chemistry methods are also being utilized to calculate various molecular properties of quinazoline derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These parameters can provide insights into the reactivity and electronic properties of the molecules, which can be correlated with their biological activity. researchgate.net
The use of these computational tools allows for a more efficient and targeted approach to drug discovery, enabling the design of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. acs.org
Investigation of Resistance Mechanisms and Strategies to Overcome Them
A significant challenge in cancer therapy is the development of drug resistance, and this is also a concern for therapies based on quinazoline inhibitors. nih.govnih.gov Researchers are actively investigating the mechanisms by which cancer cells become resistant to these agents and are developing strategies to overcome this resistance. nih.gov
One of the most common mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs), many of which are based on the quinazoline scaffold, is the emergence of mutations in the EGFR gene, such as the T790M "gatekeeper" mutation. acs.orgnih.gov This mutation alters the ATP binding pocket of the EGFR kinase domain, reducing the affinity of first and second-generation inhibitors.
To combat this, several strategies are being pursued:
Development of Third and Fourth-Generation Inhibitors: Newer generations of EGFR-TKIs have been designed to be effective against tumors harboring resistance mutations like T790M. nih.govnih.gov Some of these inhibitors are designed to bind irreversibly to the kinase domain, which can help to overcome resistance. acs.org
Allosteric Inhibitors: An alternative approach is the development of allosteric inhibitors that bind to a site on the EGFR protein outside of the ATP binding pocket. nih.gov This can lead to a conformational change in the protein that inhibits its activity, a mechanism that is less likely to be affected by mutations in the ATP binding site. nih.gov
Multi-Targeted Ligands: As discussed previously, designing ligands that inhibit multiple targets can be an effective strategy to circumvent resistance. nih.govmdpi.com By simultaneously blocking several signaling pathways, it becomes more difficult for the cancer cell to develop resistance through a single mutation.
Combination Therapies: Combining quinazoline-based inhibitors with other anticancer drugs that have different mechanisms of action is another approach to overcoming resistance.
Overcoming Multidrug Resistance (MDR): Some quinazoline derivatives have shown the ability to reverse multidrug resistance, which is often mediated by efflux pumps like P-glycoprotein (P-gp). nih.gov For example, certain compounds have demonstrated the ability to inhibit P-gp, thereby increasing the intracellular concentration and efficacy of other chemotherapeutic agents. nih.gov
The ongoing research into resistance mechanisms and the development of innovative strategies to overcome them are crucial for maximizing the therapeutic potential of this compound and its derivatives in the long term. nih.gov
Q & A
Basic: What are the common synthetic routes for 7-Chloroquinazolin-4-amine derivatives, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions on chlorinated quinazoline scaffolds. For example, 7-chloro-6-methoxyquinazolin-4-amine derivatives are synthesized by reacting 4-chloro-6,7-dimethoxyquinazoline (CAS: 23680-84-4) with substituted anilines under reflux in isopropanol . Key intermediates, such as 7-(2-chloroethoxy)-4-chloro-6-methoxyquinazoline, are prepared using oxalyl chloride and DMF as catalysts in dichloromethane, followed by neutralization with saturated sodium bicarbonate . Validation involves LC-MS for molecular weight confirmation and H/C NMR to verify substitution patterns and amine functionality .
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives with bulky substituents?
Methodological Answer:
Optimization requires balancing steric hindrance and electronic effects. For bulky aryl amines (e.g., 3-bromo-4-fluoroaniline), extending reaction time (6–8 hours) and using polar aprotic solvents like DMF at 80–90°C enhances nucleophilic substitution efficiency . Catalytic KI (10 mol%) can accelerate reactions by stabilizing transition states. Post-reaction purification via column chromatography (ethyl acetate/hexane, 4:6 v/v) resolves steric byproducts. Yield improvements (15–20%) are achievable by pre-activating the quinazoline core with trifluoroacetic acid .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies aromatic proton environments (e.g., singlet for C4-amine protons at δ 6.8–7.2 ppm). C NMR confirms methoxy (δ 55–60 ppm) and morpholine substituents (δ 65–70 ppm) .
- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H] at m/z 574.09 for CHClFNO) .
- X-ray Crystallography : Resolves steric clashes in derivatives like 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine (CCDC deposition: 1953167) .
Advanced: How do structural modifications (e.g., morpholine or fluorophenyl groups) influence the biological activity of this compound derivatives?
Methodological Answer:
- Morpholine Additions : Enhance solubility and kinase binding via hydrogen bonding. For example, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine shows improved EGFR inhibition (IC = 12 nM) due to morpholine-O interactions with kinase active sites .
- Fluorophenyl Groups : Introduce electron-withdrawing effects, stabilizing π-π stacking with tyrosine kinase domains. Derivatives like 4-[(7-fluoroquinazolin-4-yl)oxy]aniline exhibit anti-proliferative activity against HeLa cells (IC = 0.8 µM) .
- Contradictions : Variable IC values across studies may arise from assay conditions (e.g., ATP concentration) or cellular uptake differences. Normalize data using reference inhibitors (e.g., gefitinib) .
Basic: What safety protocols are essential when handling this compound intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact with chlorinated intermediates (e.g., 2-chloro-4-amino-6,7-dimethoxyquinazoline) .
- Waste Management : Segregate halogenated byproducts (e.g., 7-chloro derivatives) in labeled containers for incineration by licensed hazardous waste handlers .
- Ventilation : Use fume hoods during reactions involving volatile amines or chlorinated solvents (e.g., dichloromethane) .
Advanced: How can computational methods predict the degradation pathways of this compound derivatives under physiological conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Models hydrolytic cleavage of the C4-amine bond. For example, B3LYP/6-31G(d) calculations predict faster degradation in acidic media (pH 2–4) due to protonation-induced charge localization .
- Molecular Dynamics (MD) : Simulates solvent interactions to identify labile substituents (e.g., morpholinopropoxy groups prone to oxidative demethylation) .
- Validation : Compare predictions with HPLC-UV stability data (e.g., 90% degradation at pH 1.2 after 24 hours vs. 10% at pH 7.4) .
Basic: What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?
Methodological Answer:
- Kinase Inhibition : EGFR/TK assays using ADP-Glo™ kits measure IC values. Pre-incubate compounds (1–100 µM) with kinase + ATP for 30 minutes .
- Cell Viability : MTT assays on cancer lines (e.g., A549, MCF-7). Seed cells at 5,000 cells/well, treat with derivatives (0.1–50 µM) for 72 hours, and measure absorbance at 570 nm .
- Apoptosis : Annexin V-FITC/PI staining followed by flow cytometry quantifies early/late apoptotic populations .
Advanced: How can researchers address discrepancies in reported IC50_{50}50 values for this compound derivatives across studies?
Methodological Answer:
- Standardize Assay Conditions : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers (≤20) .
- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation artifacts .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets, accounting for variables like serum content in cell media .
Basic: What is the role of halogen atoms (e.g., Cl, F) in modulating the physicochemical properties of this compound derivatives?
Methodological Answer:
- Chlorine (Cl) : Increases lipophilicity (logP +0.5–1.0) and metabolic stability by resisting CYP450 oxidation .
- Fluorine (F) : Enhances membrane permeability via reduced polar surface area. Fluorinated derivatives (e.g., 7-fluoroquinazolin-4-amine) show 2–3× higher Caco-2 permeability vs. non-fluorinated analogs .
- Validation : Measure logP using shake-flask (octanol/water) and permeability via PAMPA assays .
Advanced: What strategies mitigate amine degradation during long-term storage of this compound derivatives?
Methodological Answer:
- Temperature Control : Store at –20°C under argon to prevent oxidation. Lyophilized powders retain >95% purity after 12 months vs. 80% for solutions .
- Stabilizers : Add 1% (w/v) ascorbic acid to aqueous formulations to scavenge free radicals .
- Monitoring : Conduct quarterly HPLC-UV purity checks (method: C18 column, 0.1% TFA in acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
